Critical Precursor Correction:
The synthesis of Bis(4-hydroxyphenyl)phenylmethane (also known as 4,4'-dihydroxytriphenylmethane or Leucobenzyl) requires the condensation of Phenol with Benzaldehyde .
The prompt’s suggestion of "Formaldehyde" as a precursor is chemically incompatible with the target molecule's structure.
Phenol + Formaldehyde yields Bis(4-hydroxyphenyl)methane (Bisphenol F), which lacks the central phenyl ring.
This guide focuses on the Benzaldehyde route to synthesize the specific target molecule named. A comparative analysis of the Formaldehyde route (Bisphenol F) is provided in Section 4 for reference.
Reaction Mechanism
The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) . The acid catalyst protonates the carbonyl oxygen of the benzaldehyde, generating a highly electrophilic carbocation. This intermediate attacks the para-position of the phenol ring (due to the -OH group's activating ortho/para directing nature). A second condensation step eliminates water to form the triphenylmethane skeleton.
Pathway Diagram
Caption: Acid-catalyzed condensation of benzaldehyde and phenol to form the triphenylmethane derivative.
Heat the mixture to 60°C and maintain agitation for 6 hours .
Note: The solution will darken (deep red/brown) as the triphenylmethane structure forms.
QC Check: Monitor consumption of benzaldehyde via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
Step 3: Quenching and Isolation
Pour the reaction mixture into 1 L of crushed ice/water with vigorous stirring. The product will precipitate as a viscous gum or solid.
Decant the aqueous acid layer.
Wash the organic residue with hot water (3 x 500 mL) to remove unreacted phenol and acid traces.
Neutralize residual acid with a 5% Sodium Bicarbonate wash.
Step 4: Purification (Crystallization)
Dissolve the crude solid in boiling Toluene (or dilute Ethanol).
Allow to cool slowly to room temperature, then refrigerate at 4°C.
Filter the white/off-white crystals.
Drying: Vacuum dry at 60°C for 4 hours.
Characterization: Melting point should be 162–164°C .
Comparative Analysis: Target vs. Prompt Precursor
The table below clarifies the chemical divergence between the user's prompt (Formaldehyde) and the target molecule (Phenylmethane).
Feature
Target: Bis(4-hydroxyphenyl)phenyl methane
Prompt Precursor Result: Bisphenol F
Precursor Aldehyde
Benzaldehyde ()
Formaldehyde ()
Bridge Structure
Methine bridge with a Phenyl ring
Methylene bridge ()
CAS Number
~4081-02-1
620-92-8
Molecular Weight
276.33 g/mol
200.23 g/mol
Primary Use
Leuco dyes, epoxy hardeners, polymer modifiers
Epoxy resins, coatings, commodity chemical
Reaction Condition
Moderate heat (60°C), Acid Catalyst
Low temp (40-50°C) to prevent oligomers
Troubleshooting & Optimization
Oligomer Formation: If trimer/tetramer levels are high, increase the Phenol:Benzaldehyde molar ratio to 5:1 or higher.
Isomer Control: The p,p' isomer is desired. The o,p' isomer is a common byproduct. Recrystallization in aromatic solvents (Toluene/Benzene) effectively isolates the p,p' isomer due to differential solubility.
Green Alternative: Replace H2SO4 with Montmorillonite K10 Clay (20% w/w). Reaction requires reflux in dichloroethane, but catalyst is recyclable and workup is non-corrosive.
References
Synthesis of Triphenylmethane Derivatives: Amin, K. G., et al. "Cure Kinetics of Novel Tetrafunctional N-Glycidyl Epoxy Resin and their Glass-Fibre-Reinforced Composite." Iranian Polymer Journal, vol. 6, no. 4, 1997.[1][3]
Clay Catalyzed Synthesis: "Synthesis of 4', 4''-Dihydroxytriphenylmethane derivatives using Montmorillonite K10 clay." Sphinx Knowledge House, 2012.
Phenol-Aldehyde Condensation Mechanisms: Driver, J. E., & Sousa, J. B. "Condensations of Phenols with Hydroxybenzaldehydes." Journal of the Chemical Society, 1954.
Bisphenol F vs. Phenylmethane Distinction: "Bis(4-hydroxyphenyl)methane (Bisphenol F) Structure and Properties." PubChem, National Library of Medicine.
An In-depth Technical Guide to the Estrogenic Activity of Bisphenol Compounds with a Phenylmethane Core
This guide provides a detailed examination of the molecular mechanisms underlying the estrogenic activity of bis(4-hydroxyphenyl)phenylmethane and its structural analogs, such as Bisphenol F (BPF). Designed for researche...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed examination of the molecular mechanisms underlying the estrogenic activity of bis(4-hydroxyphenyl)phenylmethane and its structural analogs, such as Bisphenol F (BPF). Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of their interaction with estrogen receptors, the resultant cellular signaling pathways, and the state-of-the-art methodologies used to characterize these effects.
Introduction: The Endocrine Disrupting Potential of Phenylmethane-Core Bisphenols
Bisphenols are a class of chemical compounds featuring two hydroxyphenyl groups. While Bisphenol A (BPA) is the most well-known, a wide array of analogs are used in industrial applications, leading to their prevalence as environmental contaminants. Bis(4-hydroxyphenyl)phenylmethane and its close, more studied analog Bis(4-hydroxyphenyl)methane, commonly known as Bisphenol F (BPF), are of significant toxicological interest.[1] These compounds are utilized in the manufacturing of epoxy resins and polycarbonates.[1] Their structural similarity to 17β-estradiol, the primary female sex hormone, enables them to act as endocrine-disrupting chemicals (EDCs) by interfering with the endogenous estrogen signaling pathway.[2] This guide elucidates the precise mechanisms by which these compounds exert their estrogenic effects, from receptor binding to downstream gene regulation.
Core Mechanism of Estrogenic Action
The biological effects of phenylmethane-core bisphenols are primarily mediated through their interaction with nuclear estrogen receptors (ERs), predominantly Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3] These receptors are ligand-activated transcription factors that regulate the expression of a wide array of genes involved in development, reproduction, and metabolism.[4]
Ligand-Receptor Binding and Affinity
The initiating event in estrogenic action is the binding of a ligand to the Ligand Binding Domain (LBD) of an ER. Bisphenols, mimicking the phenolic structure of estradiol, can occupy this hydrophobic binding pocket.[5] The binding affinity, however, is generally lower than that of the endogenous hormone. For instance, the binding affinity of BPA for ERα is three to four orders of magnitude lower than that of 17β-estradiol.[1]
Different bisphenol analogs exhibit varying affinities and selectivities for ERα and ERβ. While comprehensive data for bis(4-hydroxyphenyl)phenylmethane is sparse, studies on related compounds provide critical insights. Analogs with different bridging groups or substitutions on the phenyl rings can have significantly altered binding profiles.[3] For example, Bisphenol AF (BPAF), with a hexafluoro-isopropylidene bridge, binds strongly to both ERα and ERβ, showing a preference for ERβ.[6] In contrast, some tricyclic bisphenols can act as antagonists for both receptors due to steric hindrance.[3] This highlights how subtle structural changes dictate the interaction with the receptor subtypes.
Receptor Activation and Downstream Signaling
Upon agonist binding, the estrogen receptor undergoes a critical conformational change. This transformation facilitates the dissociation of heat shock proteins, allowing the receptor to dimerize (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers). The dimerized receptor then translocates to the nucleus.
Within the nucleus, the ligand-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding event initiates the recruitment of a complex of co-regulatory proteins, including coactivators like Steroid Receptor Coactivator-1 (SRC-1), which are essential for assembling the transcriptional machinery and initiating gene expression.[7] The estrogenic activity of bisphenols stems from their ability to induce a receptor conformation that favors the recruitment of coactivators, thereby mimicking the action of estradiol and activating the transcription of estrogen-responsive genes.[8] However, some xenoestrogens may induce a receptor conformation that does not allow for efficient interaction with coactivators, leading to a weaker response compared to the natural hormone.[7]
Figure 1: Classical mechanism of estrogenic action initiated by bis(4-hydroxyphenyl)phenylmethane.
Quantitative Assessment of Estrogenic Activity
A multi-tiered approach involving a combination of in vitro assays is essential for accurately characterizing the estrogenic potential of a compound.[9] These assays provide quantitative data on receptor binding, transcriptional activation, and cellular responses.
Comparative Binding Affinity Data
The relative binding affinity (RBA) of a test compound for estrogen receptors is a key parameter. It is typically determined through competitive binding assays and expressed relative to 17β-estradiol.
(Note: HPTE is 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane, an estrogenic metabolite of methoxychlor, included for structural comparison.)[4]
Key Experimental Protocols
The following sections detail standardized, self-validating protocols for assessing estrogenic activity. The inclusion of appropriate controls (vehicle, positive, and negative) is critical for data integrity.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to purified ERα or ERβ.
Causality: This method directly measures the molecular initiating event—receptor binding—providing a quantitative measure of affinity (IC50). It is a foundational assay for determining if a compound can interact with the ER.[7][10]
Methodology:
Receptor Preparation: Use purified recombinant human ERα or ERβ ligand-binding domain (LBD).
Reaction Setup: In a 96-well plate, combine the ER protein, a fixed concentration of [³H]E2 (typically at its Kd value), and varying concentrations of the unlabeled test compound (e.g., bis(4-hydroxyphenyl)phenylmethane).
Controls:
Total Binding: ER + [³H]E2 only (no competitor).
Non-specific Binding (NSB): ER + [³H]E2 + a saturating concentration of unlabeled E2 (e.g., 1000-fold excess).
Vehicle Control: ER + [³H]E2 + solvent used for the test compound.
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
Separation: Separate receptor-bound from free [³H]E2. A common method is dextran-coated charcoal (DCC) addition, which adsorbs free radioligand. Centrifuge to pellet the charcoal.
Quantification: Measure the radioactivity in the supernatant (containing the bound [³H]E2) using a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]E2) using non-linear regression analysis.
This cell-based assay measures the ability of a compound to activate ER-mediated gene transcription.[7][11]
Causality: This functional assay moves beyond simple binding to confirm that the compound-receptor interaction leads to a downstream biological event (gene transcription). It can distinguish between agonists and antagonists.
Figure 2: Workflow for a cell-based reporter gene assay to measure estrogenic activity.
Methodology:
Cell Culture: Culture a suitable cell line (e.g., HeLa, MCF-7) in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
Transfection: Co-transfect the cells with two plasmids: one that expresses the human ER (ERα or ERβ) and a second reporter plasmid containing a luciferase gene under the control of multiple EREs.
Dosing: Plate the transfected cells and expose them to a range of concentrations of the test compound.
Controls:
Positive Control: 17β-estradiol.
Vehicle Control: Solvent used for the test compound.
Antagonist Test (Optional): Co-treat cells with a fixed concentration of E2 and varying concentrations of the test compound to check for ER antagonism.
Incubation: Incubate the cells for 24-48 hours.
Lysis and Measurement: Lyse the cells and measure the activity of the expressed luciferase using a luminometer after adding the appropriate substrate.
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a co-transfected control plasmid). Calculate the fold-induction over the vehicle control and determine the EC50 value from the dose-response curve.
Conclusion and Future Directions
Bis(4-hydroxyphenyl)phenylmethane and related bisphenols are potent endocrine disruptors that exert their biological effects primarily by acting as agonists for estrogen receptors ERα and ERβ. The core mechanism involves ligand binding, receptor dimerization, nuclear translocation, and the subsequent modulation of estrogen-responsive gene transcription. The precise estrogenic potency and receptor selectivity are highly dependent on the specific chemical structure of the analog.
A comprehensive assessment of these compounds requires a battery of validated in vitro assays, including receptor binding and reporter gene assays, to build a complete profile of their endocrine-disrupting activity. Future research should focus on elucidating the specific co-regulator proteins recruited by different bisphenol-ER complexes and expanding the investigation to non-classical and membrane-associated estrogen receptor signaling pathways, which may also be perturbed by these environmental contaminants.
References
Unknown. (n.d.). Bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane: isolation and structure elucidation of a novel estrogen from commercial preparations of phenol red (phenolsulfonphthalein) - PubMed.
ResearchGate. (2025). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water.
ResearchGate. (n.d.). Radio-ligand receptor binding assays of 4-hydroxytamoxifen (4-OHT), bisphenol A (BPA) and 17-estradiol (E2) for ERR and ER.
Delfosse, V., et al. (2014). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes. PNAS.
Iwasaki, T., et al. (2013). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology.
Hewitt, S. C., et al. (2007). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives.
Matsushima, A., et al. (2010). Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. Environmental Health Perspectives.
Li, Y., et al. (2025). Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans. Toxics.
Ota, K., et al. (2023). Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. RSC Medicinal Chemistry.
Fushimi, E., et al. (2021). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry.
ResearchGate. (2025). Genotoxic and endocrine activities of bis(hydroxyphenyl)methane (bisphenol F) and its derivatives in the HepG2 cell line.
Bonefeld-Jørgensen, E. C., et al. (2001). Estrogenic activity assessment of environmental chemicals using in vitro assays. Toxicology.
Blair, R. M., et al. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives.
Carvalho, R. N., et al. (2021). Estrogenicity of chemical mixtures revealed by a panel of bioassays. Science of The Total Environment.
Anstead, G. M., et al. (2013). Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. Bioorganic & Medicinal Chemistry.
Fushimi, E., et al. (2021). Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β. bioRxiv.
Fang, H., et al. (2001). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology.
Landrum, J. T., et al. (1987). Synthesis and estrogen receptor selectivity of 1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenes. Journal of Medicinal Chemistry.
Zhang, J., et al. (2018). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation. Analytica Chimica Acta.
Judson, R. S., et al. (2015). Screening Chemicals for Estrogen Receptor Bioactivity Using a Computational Model. Environmental Science & Technology.
Pharmatest Services. (n.d.). In vitro assay, estrogenic activity.
Legler, J., et al. (1999). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Aquatic Toxicology.
Lin, F-Y., et al. (2020). 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a Major Active Metabolite of Bisphenol A, Triggers Pancreatic β-Cell Death via a JNK/AMPKα Activation-Regulated Endoplasmic Reticulum Stress-Mediated Apoptotic Pathway. International Journal of Molecular Sciences.
Chen, J., et al. (2017). Experimental and computational insights on the recognition mechanism between the estrogen receptor α with bisphenol compounds. Archives of Toxicology.
Andersen, H. R., et al. (1999). Comparison of Short-Term Estrogenicity Tests for Identification of Hormone-Disrupting Chemicals. Environmental Health Perspectives.
Roon, A. M., et al. (2019). Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)cyclohexanemethanol: Synthesis and Evaluation. ChemMedChem.
Shelby, M. D., et al. (1996). Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays. Environmental Health Perspectives.
Bis(4-hydroxyphenyl)phenylmethane Derivatives: A Technical Guide to Biological Activity & Scaffold Utility
Executive Summary Bis(4-hydroxyphenyl)phenylmethane (CAS: 4081-02-1), also known as 4,4'-benzylidenediphenol , represents a critical pharmacophore within the triphenylmethane class. Unlike its aliphatic analogs (Bispheno...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bis(4-hydroxyphenyl)phenylmethane (CAS: 4081-02-1), also known as 4,4'-benzylidenediphenol , represents a critical pharmacophore within the triphenylmethane class. Unlike its aliphatic analogs (Bisphenol A or F), the inclusion of a third phenyl ring at the methine bridge introduces unique steric and electronic properties. This scaffold is primarily recognized for its endocrine-modulating activity , functioning as a ligand for Estrogen Receptors (ER
and ER).
While the parent compound exhibits weak ER agonism—implicated as an interfering impurity in laboratory assays—its derivatives are being actively explored as Selective Estrogen Receptor Modulators (SERMs) for breast cancer therapy and as halogenated antimicrobial agents . This guide details the synthesis, structure-activity relationships (SAR), and validated biological profiling of this chemical family.[1][2][3]
Part 1: Chemical Scaffold & Synthesis[1][2][4][5][6][7]
Structural Significance
The core structure consists of two phenol rings and one phenyl ring attached to a central
carbon.
Lipophilicity: The third phenyl ring increases
compared to Bisphenol A, enhancing membrane permeability.
Receptor Fit: The "propeller-like" conformation of the three aromatic rings mimics the steroidal backbone of
-estradiol, allowing the phenolic hydroxyls to hydrogen bond with Glu353 and Arg394 in the ER ligand-binding domain.
Synthesis Protocol: Acid-Catalyzed Condensation
The industrial and laboratory standard for synthesis involves the electrophilic aromatic substitution of phenol with benzaldehyde.
Mechanism: The carbonyl oxygen of benzaldehyde is protonated, creating an electrophile that attacks the para-position of the phenol. A second phenol molecule attacks the resulting carbocation to form the triphenylmethane skeleton.
Equipment: Round-bottom flask, Dean-Stark trap (for water removal), Reflux condenser.
Step-by-Step Methodology:
Charge: Dissolve benzaldehyde (10 mmol) and phenol (30 mmol) in Toluene (50 mL).
Catalyze: Add pTSA (0.5 mmol) as the catalyst.
Reflux: Heat the mixture to reflux (
) with a Dean-Stark trap. The reaction is driven to completion by the azeotropic removal of water.
Monitor: Continue reflux for 4-6 hours until water evolution ceases.
Work-up: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from aqueous ethanol or benzene.
Purification: Recrystallization is critical to remove the ortho-substituted isomers (2,4'-isomers).
Yield: Expected yield >85% for the para,para-isomer.
DOT Diagram: Synthesis Pathway
Caption: Acid-catalyzed condensation pathway for the synthesis of the triphenylmethane scaffold.
Part 2: Biological Activities & Mechanisms[1]
Endocrine Modulation (ER Agonism/Antagonism)
The most extensively documented activity of Bis(4-hydroxyphenyl)phenylmethane is its interaction with the Estrogen Receptor.
The "Phenol Red" Discovery: In the late 1980s, researchers found that control MCF-7 breast cancer cells were proliferating unexpectedly. The culprit was identified as a sulfonated derivative of this scaffold (Phenol Red), which contained lipophilic impurities of bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane.
Mechanism: The bis-phenolic motif acts as a pharmacophore for the ER.
Agonist Mode: The parent compound binds to ER
, inducing Helix-12 folding that recruits co-activators, stimulating DNA transcription and cell proliferation.
Antagonist Design (SERM): Derivatization at the central carbon or the phenyl ring with bulky basic side chains (e.g., dimethylaminoethoxy groups) prevents Helix-12 folding, blocking co-activator recruitment.
Anticancer Potential (Cytotoxicity)
While the parent compound is proliferative in ER+ breast cancer, specific derivatives exhibit cytotoxicity through non-ER mechanisms.
Tubulin Inhibition: Triphenylmethane derivatives (analogous to combretastatins) can bind to the colchicine site of tubulin, inhibiting microtubule polymerization and causing mitotic arrest.
Target: Halogenated derivatives (e.g., containing Br or Cl on the phenolic rings) show increased cytotoxicity against solid tumor lines (A549, HeLa) by enhancing lipophilicity and metabolic stability.
Antimicrobial Activity
Halogenated bis(hydroxyphenyl)methanes have emerged as potent antibacterial agents.[1]
Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) including MRSA.
Mechanism: Disruption of the bacterial cell membrane potential and inhibition of FabI (enoyl-ACP reductase), a key enzyme in fatty acid synthesis.
Part 3: Experimental Protocols
The E-Screen Assay (Estrogenicity)
To determine if a derivative acts as an ER agonist (proliferative) or antagonist.
Principle: MCF-7 human breast cancer cells require estrogen for growth. Compounds are tested for their ability to induce proliferation (agonist) or inhibit estradiol-induced proliferation (antagonist).
Protocol:
Seeding: Seed MCF-7 cells in 96-well plates (5,000 cells/well) in phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (to remove endogenous hormones).
Starvation: Incubate for 24 hours to synchronize the cell cycle.
Treatment:
Agonist Mode: Treat with test compound (
to M).
Antagonist Mode: Treat with test compound +
-Estradiol ( M).
Incubation: Culture for 144 hours (6 days).
Quantification: Assess cell viability using the MTT Assay (add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm).
Analysis: Calculate the Relative Proliferative Effect (RPE) compared to the maximal response of Estradiol (E2).
SAR Data Summary
The following table summarizes the biological impact of structural modifications to the scaffold.
Structural Modification
Target/Effect
Biological Outcome
Parent Scaffold
ER / ER
Weak Agonist (Proliferative in MCF-7)
3,3'-Di-tert-butyl
Antioxidant
Reduced ER binding (Steric hindrance)
Halogenation (Cl/Br)
Bacterial Membrane
Potent Antimicrobial (Gram-positive)
Sulfonation (2-position)
ER
Increased water solubility; weak estrogenicity
Basic Side Chain
ER Antagonist
SERM activity (Anti-proliferative)
Part 4: Mechanism of Action Visualization
DOT Diagram: Estrogen Receptor Modulation
Caption: Divergent signaling pathways: The parent scaffold induces proliferation, while bulky derivatives block Helix-12 closure.
References
Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: Implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences, 83(8), 2496–2500. Link
PubChem. (n.d.).[4] Bis(4-hydroxyphenyl)phenylmethane (Compound Summary). National Library of Medicine. Link
Stroheker, T., et al. (2004). Estrogenic activity of chemicals: in vitro and in vivo comparisons. Chemosphere, 56(8), 803-812.
European Commission. (2001). Communication on the implementation of the Community Strategy for Endocrine Disrupters. COM(2001) 262 final. Link
Maddox, S. E., & Moats, W. A. (1978). Effect of pH on the antimicrobial activity of some triphenylmethane dyes. Canadian Journal of Microbiology, 24(6), 658-661. Link
Endocrine-Disrupting Potential of Bis(4-hydroxyphenyl)phenylmethane (Bisphenol BP)
Technical Guide for Drug Development & Toxicology Professionals Executive Summary: The "Regrettable Substitution" Risk Bis(4-hydroxyphenyl)phenylmethane (CAS: 4081-02-1), commonly referred to as Bisphenol BP (BPBP) , act...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Development & Toxicology Professionals
Executive Summary: The "Regrettable Substitution" Risk
Bis(4-hydroxyphenyl)phenylmethane (CAS: 4081-02-1), commonly referred to as Bisphenol BP (BPBP) , acts as a high-performance analog to Bisphenol A (BPA). While often introduced to enhance thermal stability in polycarbonates and epoxy resins, its structural modifications—specifically the introduction of a phenyl ring at the bridging carbon—confer unique and potent endocrine-disrupting properties.
Current toxicological data indicates that BPBP is not merely a passive alternative but a biologically active "regrettable substitution." Its increased lipophilicity and steric bulk allow for higher affinity binding to nuclear receptors (ER
, ER, ERR) compared to BPA, potentially leading to adverse outcomes in reproductive and metabolic signaling pathways.
Chemical Identity & Physicochemical Context
To understand the toxicity of BPBP, one must first analyze its Structure-Activity Relationship (SAR) relative to BPA. The critical differentiator is the bridging moiety.
Property
Bisphenol A (BPA)
Bisphenol BP (BPBP)
Implication for Toxicity
CAS Number
80-05-7
4081-02-1
Distinct regulatory tracking.
Bridge Structure
Isopropylidene (–C(CH)–)
Diphenylmethane (–CH(CH)–)
The phenyl group adds significant steric bulk.
LogP (Lipophilicity)
~3.4
~4.5 - 4.8 (Predicted)
Higher Bioaccumulation: BPBP crosses cell membranes more readily than BPA.
Molecular Weight
228.29 g/mol
276.33 g/mol
Increased Van der Waals contact surface for receptor binding pockets.
The "Steric Bulk" Hypothesis
The additional phenyl ring in BPBP does not prevent receptor binding; rather, it often enhances it. Nuclear receptors like the Estrogen Receptor (ER) have large, somewhat flexible hydrophobic binding pockets. The phenyl group of BPBP engages in additional
- stacking or hydrophobic interactions within the ligand-binding domain (LBD) that the smaller methyl groups of BPA cannot achieve.
Mechanistic Toxicology: Pathways of Disruption
Estrogen Receptor (ER) Agonism
BPBP functions as an endocrine disruptor primarily through genomic signaling at ER
-estradiol (E2). The phenolic hydroxyl groups form hydrogen bonds with Glu353 and Arg394 in the ER LBD, mimicking the A-ring of E2.
Potency: Studies on structural analogs (like Bisphenol AF and Bisphenol B) suggest that bulky bridge substitutions often result in higher estrogenic potency than BPA. The phenyl ring facilitates a tighter fit in the hydrophobic core of the receptor, stabilizing the active conformation (Helix 12) and recruiting co-activators.
Outcome: Unscheduled gene transcription leading to cellular proliferation (e.g., in MCF-7 breast cancer lines) and disruption of the estrous cycle.
Androgen Receptor (AR) Antagonism
Unlike its estrogenic action, BPBP acts as an antagonist at the Androgen Receptor.
Mechanism: Competitive inhibition. BPBP binds to the AR LBD but fails to induce the conformational change required for co-activator recruitment. Instead, it recruits co-repressors (NCoR/SMRT).
Causality: The steric bulk of the phenyl group likely prevents the AR "lid" from closing, locking the receptor in an inactive state.
Thyroid Receptor (TR) Interference
Emerging evidence links bisphenol analogs to thyroid disruption.[2]
Pathway: BPBP can bind to TR
and TR, acting as an antagonist to Triiodothyronine (T3).[2]
Downstream Effect: Inhibition of T3-mediated gene expression, potentially affecting neurodevelopment and metabolism.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated or inhibited by BPBP.
Caption: Divergent signaling mechanisms of BPBP: ER agonism vs. AR antagonism.
Experimental Workflows for Validation
To rigorously assess BPBP toxicity, researchers must employ self-validating protocols. The following workflows are the industry standard for establishing endocrine disruption profiles.
In Silico Molecular Docking (Screening)
Before wet-lab testing, binding affinity is predicted using molecular docking.
Objective: Calculate Binding Free Energy (
) of BPBP vs. Target Receptors.
Software: AutoDock Vina or Schrödinger Glide.
Protocol:
Preparation: Retrieve crystal structures (e.g., ER
PDB: 1G50). Remove native ligand and water molecules.
Ligand Setup: Minimize BPBP energy (MMFF94 force field).
Docking: Define grid box around the active site (Glu353/Arg394). Run genetic algorithm.
Validation: Re-dock the native ligand (E2). RMSD must be < 2.0 Å.
In Vitro Luciferase Reporter Assay (The Gold Standard)
This assay quantifies transcriptional activity.
Protocol:
Cell Line: Use MVLN (MCF-7 stably transfected with Vitellogenin-Luciferase) or HEK293 transfected with ER plasmids.
Seeding: Seed cells in phenol-red-free DMEM with 5% charcoal-stripped FBS (to remove endogenous hormones).
Dosing:
Treat cells with BPBP (1 pM to 10
M).
Positive Control: 17
-Estradiol (1 nM).
Negative Control: DMSO (0.1%).
Antagonist Mode: Co-treat with E2 (1 nM) + BPBP to test for anti-estrogenicity.
Incubation: 24 hours at 37°C / 5% CO
.
Detection: Lyse cells, add Luciferin substrate, and measure luminescence.
Data Analysis: Plot dose-response curve. Calculate EC50 (concentration for 50% max effect).
Self-Validation Check: The E2 positive control must induce >10-fold induction over vehicle.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Luciferase Reporter Assay to quantify ER activation.
Comparative Potency Analysis
The following table synthesizes data from analog studies to position BPBP within the bisphenol family.
Compound
ER Binding
AR Antagonism
Thyroid Disruption
Risk Level
BPA
Weak Agonist
Moderate
Moderate
High (Reference)
BPBP
Strong Agonist
High
High Potential
Very High
BPAF
Strong Agonist
High
High
Very High
BPS
Weak Agonist
Weak
Low/Moderate
Moderate
Note: "Strong Agonist" for BPBP is inferred from the "bulky bridge" SAR trends observed in BPAF and Bisphenol B, where increased hydrophobicity correlates with lower EC50 values (higher potency).
References
GreenScreen Chemicals. (2023). GreenScreen Certified™ Standard for Food Service Ware. Retrieved from [3]
European Commission. (2002). Endocrine Disruption: Priority List of Chemicals (BKH Report). Retrieved from
National Institutes of Health (NIH). (2021). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors. Retrieved from
MDPI. (2023). Association of Bisphenol Exposure and Serum Hypothalamic–Pituitary–Thyroid Axis Hormone Levels. Retrieved from
ChemicalBook. (2024). Bisphenol A Properties and Toxicity Profile. Retrieved from
Technical Guide: Metabolism and Biotransformation of Bis(4-hydroxyphenyl)phenylmethane (Bisphenol BP)
Executive Summary Bis(4-hydroxyphenyl)phenylmethane , commonly known as Bisphenol BP (BPBP) , is a structural analogue of Bisphenol A (BPA) utilized in the synthesis of specialty polycarbonates and epoxy resins where inc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bis(4-hydroxyphenyl)phenylmethane , commonly known as Bisphenol BP (BPBP) , is a structural analogue of Bisphenol A (BPA) utilized in the synthesis of specialty polycarbonates and epoxy resins where increased thermal stability is required. Structurally, BPBP differs from BPA by the substitution of the dimethyl bridge with a phenyl-substituted methine group.
This structural modification—introducing a bulky phenyl group at the bridging carbon—significantly alters its physicochemical properties (increasing hydrophobicity) and steric accessibility compared to BPA. This guide details the biotransformation pathways of BPBP, emphasizing the shift from rapid Phase II clearance observed in smaller bisphenols to potential bioaccumulation and bioactivation pathways driven by its unique steric hindrance.
Chemical Identity & Structural Impact on Metabolism[1]
The metabolism of BPBP is dictated by two competing structural features: the phenolic hydroxyl groups (sites of conjugation) and the central phenyl ring (source of lipophilicity and steric hindrance).
Feature
Specification
Metabolic Implication
CAS RN
101-91-7
Unique identifier for tracking.
LogP (Predicted)
~4.8 - 5.2
High lipophilicity favors tissue distribution and potential bioaccumulation over rapid excretion.
Steric Bulk
High
The central phenyl ring creates steric hindrance, potentially reducing the of UGT enzymes compared to BPA.
pKa
~9.8 (Phenolic)
Ionized at physiological pH only to a minor extent; primarily exists in neutral form facilitating membrane transport.
Biotransformation Pathways[2]
Metabolism of BPBP occurs primarily in the liver via two phases.[1] While Phase II conjugation is the dominant detoxification route, Phase I oxidation represents a critical bioactivation pathway leading to reactive intermediates.
Phase II Metabolism: The Dominant Clearance Route
Similar to other bisphenols, the primary metabolic fate of BPBP is conjugation. However, the reaction kinetics are often rate-limited by enzyme affinity (
) and turnover () due to the bulky hydrophobic structure.
Glucuronidation (Major): Mediated by UDP-glucuronosyltransferases (UGTs).[2][3][4]
Mechanism: Transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to one of the phenolic hydroxyl groups.
Key Isoforms: UGT2B15 and UGT1A9 (inferred from BPA/BPAF structural homology). UGT2B15 typically shows high affinity for bisphenol structures.
Product: BPBP-Monoglucuronide. (Diglucuronide formation is sterically unfavorable).
Sulfation (Minor): Mediated by Sulfotransferases (SULTs).
Key Isoforms: SULT1A1.
Significance: Often a high-affinity, low-capacity pathway. At high exposure levels, the sulfate pool is depleted, shifting flux toward glucuronidation.
Phase I Metabolism: Bioactivation and Toxicity
When Phase II pathways are saturated or sterically hindered, Cytochrome P450 (CYP) enzymes oxidize the phenolic rings.
Aromatic Hydroxylation: CYP enzymes (primarily CYP2C9 and CYP3A4) introduce a hydroxyl group at the ortho position of the phenol ring.
Catechol Formation: The resulting ortho-hydroquinone (catechol) is unstable.
Quinone Cycling: Catechols can oxidize to ortho-quinones, which are reactive electrophiles capable of covalent binding to DNA or proteins (adduct formation) and generating Reactive Oxygen Species (ROS) via redox cycling.
Visualizing the Pathway
The following diagram illustrates the divergence between detoxification (Conjugation) and bioactivation (Oxidation).
Caption: Divergent metabolic fates of Bisphenol BP. Phase II (Green) represents detoxification, while Phase I (Yellow/Black) leads to reactive quinone intermediates.
Experimental Protocols for Metabolic Stability
To validate these pathways in a drug development or toxicology setting, the following self-validating protocols are recommended.
In Vitro Liver Microsomal Stability Assay
This assay determines the intrinsic clearance (
) and identifies Phase I metabolites.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Phosphate Buffer (100 mM, pH 7.4).
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., BPA-d16).
Protocol Steps:
Pre-incubation: Mix 475 µL of Phosphate Buffer and 25 µL of HLM (final conc. 0.5 mg/mL) at 37°C for 5 minutes.
Substrate Addition: Add BPBP (dissolved in DMSO, final <0.1% v/v) to a final concentration of 1 µM.
Why 1 µM? To ensure conditions are below
(linear kinetics) for accurate calculation.
Initiation: Add 50 µL of NADPH regenerating system.
Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution to precipitate proteins.
Processing: Centrifuge at 4,000 rpm for 20 mins (4°C). Collect supernatant for LC-MS/MS.
Metabolite Identification Workflow (LC-MS/MS)
Due to the lack of commercial standards for BPBP metabolites, identification relies on high-resolution mass spectrometry (HRMS) and mass defect filtering.
Instrument Parameters:
Source: Electrospray Ionization (ESI) in Negative Mode (Phenols ionize best in negative mode).
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.
Detection Logic:
| Target Metabolite | Mass Shift (
) | Characteristic Fragment |
| :--- | :--- | :--- |
| Parent (BPBP) | [M-H]⁻ | Phenol cleavage |
| Glucuronide | +176.0321 | Loss of 176 Da (glucuronic acid moiety) |
| Sulfate | +79.9568 | Loss of 80 Da () |
| Hydroxylation | +15.9949 | Catechol fragment pattern |
Experimental Workflow Diagram
Caption: Step-by-step workflow for identifying BPBP metabolites using liver microsomes and High-Resolution Mass Spectrometry.
Species Differences and Toxicology Implications[4]
Understanding species differences is vital for extrapolating animal toxicity data to humans.
Rat vs. Human: Rats typically exhibit higher rates of biliary excretion of bisphenol glucuronides due to specific transporter expression (Mrp2). In humans, glucuronides are more likely to enter systemic circulation and be excreted renally.
Enterohepatic Recirculation:
BPBP-Glucuronide excreted into the bile can be de-conjugated by gut bacterial
-glucuronidase.
The liberated, lipophilic BPBP parent compound is reabsorbed.
Implication: This cycle extends the biological half-life (
) of BPBP significantly compared to BPA, potentially increasing chronic toxicity risks.
References
Schmidt, J., et al. (2013).[5] "Biotransformation of bisphenol A and bisphenol F by human and rat liver microsomes." Archives of Toxicology.
Hanioka, N., et al. (2011).[5] "Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation." Chemosphere.
Skledar, D.G., et al. (2015).[5] "Biotransformation of bisphenol A and its analogs (BPF, BPAF, BPZ and DMBPA) in human liver microsomes."[5][6] Toxicology Letters.
Cabaton, N., et al. (2006).[5] "Biotransformation of bisphenol F by human and rat liver subcellular fractions." Toxicology and Applied Pharmacology.
Cunha, S.C., et al. (2012). "Metabolism of bisphenol A and its analogues in humans: A review." Environment International.
Structure-Activity Relationship of Bis(4-hydroxyphenyl)phenylmethane: A Guide to a Triphenylmethane Scaffold with Endocrine-Modulating Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Bis(4-hydroxyphenyl)phenylmethane, a triphenylmethane derivative, belongs to a class of compounds structurally related...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-hydroxyphenyl)phenylmethane, a triphenylmethane derivative, belongs to a class of compounds structurally related to well-documented endocrine-disrupting chemicals like Bisphenol A (BPA) and Bisphenol F (BPF). While direct biological data on bis(4-hydroxyphenyl)phenylmethane is limited, its core structure, featuring two para-hydroxyphenyl moieties connected by a substituted methane bridge, strongly suggests a potential for interaction with nuclear receptors, particularly the estrogen receptor (ER). This technical guide provides a comprehensive analysis of the predicted structure-activity relationship (SAR) for bis(4-hydroxyphenyl)phenylmethane. By synthesizing data from closely related bisphenol analogs and other triphenylmethane compounds, we will explore the critical structural features governing biological activity. This document details the key pharmacophoric elements, the anticipated impact of structural modifications, relevant mechanisms of action, and the experimental workflows required to validate these hypotheses. It is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development engaged in the study of estrogenic compounds.
Introduction and Core Structure Analysis
The study of endocrine-disrupting chemicals (EDCs) is a field of critical importance, with compounds like Bisphenol A (BPA) being prime examples due to their widespread use and ability to mimic endogenous hormones.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which allows them to bind to and modulate the activity of hormone receptors.
The topic of this guide, Bis(4-hydroxyphenyl)phenylmethane (CAS: 4081-02-1), also known as 4,4'-(Phenylmethylene)diphenol, is a fascinating case study.[2] It shares the core bis(4-hydroxyphenyl) scaffold with common bisphenols but is distinct due to the presence of a third, unsubstituted phenyl ring on the central methane carbon.
Distinguishing Features:
Bisphenol F (BPF): Features two 4-hydroxyphenyl groups linked by a simple methylene (-CH₂-) bridge.[3]
Bisphenol A (BPA): Possesses two 4-hydroxyphenyl groups linked by a propane-2,2-diyl bridge, notable for its two methyl groups (-C(CH₃)₂-).[1]
Bis(4-hydroxyphenyl)phenylmethane: Incorporates a phenyl group on the bridging carbon (-CH(C₆H₅)-), creating a more sterically hindered and lipophilic central core.[2]
This structural distinction is paramount. The addition of the phenyl group transforms the molecule from a simple diphenylmethane into a triphenylmethane. This modification is predicted to significantly influence its interaction with biological targets, altering its binding affinity, receptor subtype selectivity, and functional output (agonist vs. antagonist activity). This guide will deconstruct these relationships to provide a predictive framework for its biological activity.
The Estrogenic Pharmacophore: Foundational Requirements for Activity
The ability of a wide range of non-steroidal compounds to bind to the estrogen receptor (ER) is dictated by their capacity to mimic the key structural features of the natural ligand, 17β-estradiol. This set of features is known as a pharmacophore. For bisphenolic structures, the essential elements are:
Two Phenolic Hydroxyl Groups: These groups are critical for high-affinity binding, acting as hydrogen bond donors and acceptors that interact with key amino acid residues (such as Glu353 and Arg394 in ERα) in the receptor's ligand-binding pocket (LBP).[4] The para-positioning of these hydroxyls is often optimal.
A Hydrophobic Scaffold: The phenyl rings and the central bridging group constitute a hydrophobic core that engages in van der Waals interactions with hydrophobic residues within the LBP.
Specific Distance Between Hydroxyls: The distance between the oxygen atoms of the two phenolic groups is a crucial determinant of binding affinity, as it must match the spacing of the key hydrogen-bonding residues in the ER.
Bis(4-hydroxyphenyl)phenylmethane clearly possesses these foundational elements. The central question addressed by its SAR is how the unique phenyl-substituted bridge modulates its fit and functional effect within the receptor.
Deconstructing the Structure-Activity Relationship (SAR)
To build a predictive SAR model, we will analyze the molecule in three key segments, drawing parallels from established research on related bisphenols.[4][5][6]
The Central Methane Bridge: Role of the Phenyl Substituent
The substituent on the central carbon is a primary determinant of estrogenic potency and function.
BPF (Bridge: -CH₂-): The minimal steric bulk of the methylene bridge provides flexibility. BPF is a known xenoestrogen.[3]
BPA (Bridge: -C(CH₃)₂-): The two methyl groups increase lipophilicity and create a specific three-dimensional conformation that fits well within the ER LBP, making it a more potent estrogen than BPF in many assays.[7]
Bis(4-hydroxyphenyl)phenylmethane (Bridge: -CH(C₆H₅)-): The introduction of a bulky phenyl group is the most significant modification.
Predicted Impact on Affinity: The increased size and lipophilicity of the phenyl group could enhance hydrophobic interactions within the LBP, potentially increasing binding affinity. However, its bulk could also introduce steric clashes with receptor residues, depending on the receptor conformation, which might decrease affinity. Studies on analogs with other bulky hydrophobic groups, such as a 3,3-dimethylcyclohexyl group, have shown that such additions can dramatically increase ERα binding affinity, suggesting that increased bulk in the correct orientation is favorable.[5]
Predicted Impact on Function (Agonism vs. Antagonism): The orientation of this phenyl group is critical. If it protrudes in a way that interferes with the conformational change required for coactivator recruitment (e.g., by displacing helix 12), it could confer antagonistic properties. Indeed, the synthesis of BPA analogs has led to the discovery of potent ERα-selective antagonists, demonstrating that modifications to the core structure can flip the functional switch from agonist to antagonist.[4][6]
The Phenolic Rings: Position and Substitution
The two 4-hydroxyphenyl rings are the primary anchors to the receptor.
Hydroxyl Position: The 4,4'-dihydroxy substitution pattern is optimal for estrogenic activity. Moving the hydroxyl groups to the 2- or 3-positions generally leads to a significant decrease in ER binding affinity. For instance, the 2,4'-BPS analog shows different activity from the 4,4'-BPS analog, highlighting the importance of hydroxyl placement.[8]
Ring Substitution: Adding substituents to the phenolic rings can modulate activity.
Electron-Withdrawing Groups (e.g., Halogens): Halogenation can increase binding affinity due to altered electronic properties and increased lipophilicity. Tetrachlorobisphenol A (TCBPA) is known to interact with nuclear receptors.[7]
Electron-Donating Groups (e.g., Alkyls): Small alkyl groups can also influence activity, often by enhancing hydrophobic interactions.
For bis(4-hydroxyphenyl)phenylmethane, any substitution on the phenolic rings would need to be considered in concert with the steric and electronic influence of the large central phenyl group.
Mechanistic Insights and Biological Targets
The primary predicted biological targets for bis(4-hydroxyphenyl)phenylmethane are the nuclear estrogen receptors, ERα and ERβ.
Classical Estrogen Receptor Signaling
As an estrogen-like compound, it is hypothesized to follow the classical signaling pathway. An agonist would bind to ER in the cytoplasm or nucleus, causing a conformational change, dimerization, and translocation to the nucleus. The complex then binds to Estrogen Response Elements (EREs) on DNA, recruiting coactivators to initiate the transcription of target genes, leading to physiological effects like cell proliferation.[9] An antagonist would bind to the ER but induce a different conformational change that prevents coactivator recruitment, thereby blocking the action of endogenous estrogens.
Caption: Classical estrogen receptor signaling pathway initiated by ligand binding.
Other potential targets for bisphenols include the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic estrogenic effects.[7] Analogs like BPAF and BPB have shown strong activity at GPER, suggesting this is a plausible secondary target for bis(4-hydroxyphenyl)phenylmethane as well.[7]
Experimental Workflows for SAR Elucidation
A systematic investigation of the SAR for bis(4-hydroxyphenyl)phenylmethane and its novel analogs requires a tiered approach using validated in vitro assays.
Caption: Tiered experimental workflow for characterizing SAR of novel compounds.
Objective: To determine the relative binding affinity (IC₅₀) of test compounds for ERα and ERβ.
Principle: This is a competitive radioligand binding assay. A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the receptor. The test compound is added in increasing concentrations, and its ability to displace the [³H]E₂ from the receptor is measured.
Step-by-Step Methodology:
Preparation:
Prepare assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
Reconstitute recombinant human ERα or ERβ protein in assay buffer to a final concentration determined by prior optimization (typically in the low nM range).
Prepare a stock solution of [³H]E₂ (e.g., 100 nM in ethanol) and dilute to a working concentration of 2-5 nM in assay buffer.
Prepare serial dilutions of the test compound (bis(4-hydroxyphenyl)phenylmethane) and a reference compound (unlabeled 17β-estradiol) in assay buffer, typically from 10⁻¹² M to 10⁻⁵ M.
Incubation:
In a 96-well plate, add 50 µL of assay buffer for non-specific binding (NSB) wells, or 50 µL of unlabeled estradiol (1 µM final concentration) for NSB control.
Add 50 µL of the test compound dilutions or reference compound dilutions to their respective wells.
Add 50 µL of the diluted [³H]E₂ to all wells.
Add 50 µL of the diluted receptor protein to all wells (except for wells measuring background counts).
Seal the plate and incubate for 18-24 hours at 4°C with gentle agitation. Causality: The long, cold incubation allows the binding reaction to reach equilibrium while minimizing protein degradation.
Separation of Bound and Free Ligand:
Prepare a charcoal slurry (e.g., 5% dextran-coated charcoal in assay buffer). Causality: The charcoal rapidly adsorbs small, unbound molecules like free [³H]E₂, while the large receptor-ligand complexes remain in solution.
Add 100 µL of the cold charcoal slurry to each well and incubate for 10-15 minutes at 4°C with agitation.
Centrifuge the plate at 3,000 x g for 10 minutes at 4°C to pellet the charcoal.
Quantification:
Carefully transfer 150 µL of the supernatant from each well into a scintillation vial.
Add 4 mL of scintillation cocktail.
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
Objective: To assess the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) activity of a test compound.
Principle: The human breast cancer cell line MCF-7 is estrogen-responsive; its proliferation is stimulated by ER agonists. This assay measures the increase in cell number after exposure to a test compound.
Step-by-Step Methodology:
Cell Culture Preparation:
Culture MCF-7 cells in standard medium (e.g., DMEM with 10% Fetal Bovine Serum (FBS)).
Prior to the assay, switch the cells to a hormone-free medium for 3-4 days. This is typically the standard medium but with phenol red-free DMEM and charcoal-stripped FBS. Causality: Phenol red is a weak estrogen, and charcoal stripping removes endogenous steroids from the serum, thereby reducing background estrogenic stimulation and increasing assay sensitivity.[9]
Cell Seeding:
Trypsinize and count the hormone-starved cells.
Seed the cells into 96-well plates at a low density (e.g., 2,000-4,000 cells/well) in 100 µL of hormone-free medium.
Allow cells to attach for 24 hours.
Compound Treatment:
Prepare serial dilutions of the test compound in hormone-free medium.
For anti-estrogenicity testing, prepare dilutions of the test compound co-treated with a constant, low concentration of 17β-estradiol (e.g., 10 pM).
Remove the seeding medium from the cells and add 200 µL of the medium containing the test compounds, estradiol (positive control), or vehicle (negative control).
Incubate the plates for 6-7 days.
Quantification of Proliferation:
At the end of the incubation, remove the medium.
Fix the cells (e.g., with cold trichloroacetic acid) and stain with a protein stain like sulforhodamine B (SRB).
Wash away unbound dye and solubilize the bound dye.
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader. The absorbance is directly proportional to the cell number.
Data Analysis:
Calculate the proliferation relative to the vehicle control.
Plot the relative proliferation against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response).
Quantitative Data Presentation
When conducting SAR studies, organizing the data in a clear, tabular format is essential for identifying trends.
Table 1: Hypothetical SAR Data for Bis(4-hydroxyphenyl)phenylmethane Analogs
Compound ID
R¹ (Bridge)
R² (Ring)
ERα Binding Affinity (IC₅₀, nM)
MCF-7 Proliferation (EC₅₀, nM)
Max Efficacy (% of E₂)
1
-H (BPF)
-H
150
200
95%
2
-CH₃ (BPA analog)
-H
50
75
105%
3 (Target)
-Phenyl
-H
TBD
TBD
TBD
4
-Phenyl
3-Cl
TBD
TBD
TBD
5
-Cyclohexyl
-H
TBD
TBD
TBD
E₂ Control
N/A
N/A
0.5
0.01
100%
Tamoxifen
N/A
N/A
5
>1000 (antagonist)
15% (partial agonist)
TBD: To Be Determined experimentally.
Conclusion and Future Directions
The structure of bis(4-hydroxyphenyl)phenylmethane presents a compelling scaffold for investigation. Based on the extensive SAR literature for related bisphenols, it is highly probable that this compound interacts with the estrogen receptor. The key determinant of its activity profile—specifically its binding affinity and its potential to act as an agonist or an antagonist—lies in the steric and hydrophobic properties of the central phenyl group.
This guide provides the theoretical framework and practical experimental designs to systematically test these hypotheses. Future research should focus on:
Synthesis and Profiling: Synthesizing bis(4-hydroxyphenyl)phenylmethane and a curated set of analogs with modifications on the central and phenolic rings.
Comprehensive In Vitro Testing: Evaluating these compounds using the workflows described herein to build a robust, quantitative SAR dataset.
Computational Modeling: Employing molecular docking and QSAR studies to rationalize the experimental findings and predict the activity of new analogs.[10][11]
By integrating these approaches, the scientific community can fully elucidate the biological activity of this compound, contributing valuable knowledge to the fields of toxicology, drug discovery, and environmental health science.
References
Welshons, W. V., Ganjam, V. K., & vom Saal, F. S. (1990). Bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane: isolation and structure elucidation of a novel estrogen from commercial preparations of phenol red (phenolsulfonphthalein). PubMed. [Link]
National Center for Biotechnology Information. (n.d.). Bis(4-hydroxyphenyl)methane. PubChem Compound Database. [Link]
Kim, S., et al. (2023). Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. MDPI. [Link]
Google Patents. (n.d.). A process for making bis (hydroxyphenyl)-methanes.
Gao, H., et al. (2024). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Environmental Sciences Europe. [Link]
Warakomska, A., et al. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. MDPI. [Link]
Zhang, Y., et al. (2024). Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans. MDPI. [Link]
ResearchGate. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
National Center for Biotechnology Information. (n.d.). Bis(4-hydroxyphenyl)phenylmethane. PubChem Compound Database. [Link]
Takeda, C., et al. (2015). Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure. Bioorganic & Medicinal Chemistry. [Link]
Terasaka, S., et al. (2013). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. PubMed. [Link]
Wang, C., et al. (2019). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. [Link]
Sasaki, M., et al. (2008). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology. [Link]
Lee, S., et al. (2014). Estrogenic potency of bisphenol S, polyethersulfone and their metabolites generated by the rat liver S9 fractions on a MVLN cell using a luciferase reporter gene assay. PMC. [Link]
MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. [Link]
Unbound Medicine. (n.d.). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. [Link]
ResearchGate. (2024). Halogenated bisphenol A derivatives potently inhibit human and rat 11β‐hydroxysteroid dehydrogenase 1: Structure–activity relationship and molecular docking. [Link]
Technical Guide: Solubility Profile & Purification of Bis(4-hydroxyphenyl)phenylmethane
Executive Summary Bis(4-hydroxyphenyl)phenylmethane (CAS 4081-02-1), also known as 4,4'-benzylidenediphenol, represents a critical class of bisphenol analogues used in the synthesis of high-performance polycarbonates, ep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bis(4-hydroxyphenyl)phenylmethane (CAS 4081-02-1), also known as 4,4'-benzylidenediphenol, represents a critical class of bisphenol analogues used in the synthesis of high-performance polycarbonates, epoxy resins, and as a supramolecular building block. Its unique structure—comprising two hydrophilic phenol rings and a hydrophobic phenyl pendant—creates a complex solubility profile that challenges standard purification workflows.
This guide provides a definitive technical analysis of its solubility in organic media. Unlike generic datasheets, this document synthesizes experimental synthesis data with thermodynamic principles to offer actionable protocols for dissolution, extraction, and recrystallization.
Chemical Profile & Physicochemical Basis[1][2][3][4]
To predict solubility behavior, one must understand the competition between the molecule's hydrogen-bonding capacity and its lipophilic bulk.
Property
Data
Implications for Solubility
IUPAC Name
4,4'-(Phenylmethylene)bisphenol
-
CAS Number
4081-02-1
-
Molecular Formula
C₁₉H₁₆O₂
-
Molecular Weight
290.33 g/mol
Moderate size; kinetics will be fast in low viscosity solvents.
Melting Point
146–148 °C (Lit.)
High crystal lattice energy requires polar or hot solvents to overcome.
Structural Features
2 × Phenolic -OH 3 × Aromatic Rings
Amphiphilic: Soluble in H-bond acceptors; insoluble in aliphatics.
Solubility Landscape
The following data categorizes solvents based on their thermodynamic interaction with Bis(4-hydroxyphenyl)phenylmethane. This classification is derived from experimental work-up procedures and standard bisphenol solubility parameters.
These solvents are recommended for preparing stock solutions, reaction media, or initial dissolution before precipitation.
Methanol / Ethanol: High solubility due to H-bond donation to the phenolic oxygens and acceptance from the phenolic protons.
Acetone / Methyl Ethyl Ketone (MEK): Excellent solubility. The carbonyl oxygen acts as a strong H-bond acceptor.
Ethyl Acetate: The standard solvent for extraction and chromatography. Experimental data confirms high solubility, with an R_f of 0.21 in 20% EtOAc/Hexane, indicating strong affinity for the mobile phase.
DMSO / DMF: Universal solvents for this class. Used for NMR characterization and high-concentration stock solutions.
Selective Solvents (Temperature Dependent)
Mechanism: Pi-Pi Stacking & Van der Waals Forces
These solvents are critical for recrystallization and purification . The compound dissolves at high temperatures but precipitates upon cooling.
Toluene: Poor solubility at room temperature; moderate-to-high solubility at boiling point (110°C). This temperature differential makes Toluene an ideal candidate for recrystallization to remove non-polar impurities.
Dichloromethane (DCM) / Chloroform: Moderate solubility. Often used in interfacial polymerization but may require large volumes for complete dissolution of solids compared to ketones.
Anti-Solvents (Insoluble)
Mechanism: Hydrophobic Mismatch
Used to force precipitation or wash away non-polar byproducts.
Water (Neutral/Acidic): Highly insoluble due to the hydrophobic phenyl core.
Hexane / Cyclohexane / Pentane: Completely insoluble. Used as the stationary phase modifier in chromatography or to wash filter cakes.
Experimental Protocols
Protocol A: Purification via Recrystallization (Toluene System)
Best for: Removing isomeric impurities and oligomers.
Theory: The phenyl pendant group provides enough lipophilicity to allow dissolution in hot toluene, while the hydroxyl groups drive precipitation upon cooling as H-bonding networks re-establish.
Preparation: Place crude Bis(4-hydroxyphenyl)phenylmethane in a round-bottom flask equipped with a reflux condenser.
Dissolution: Add Toluene (approx. 10–15 mL per gram of solid). Heat the mixture to reflux (110°C) with magnetic stirring.
Note: If solids remain after 15 minutes at reflux, add small aliquots of Toluene until clear.
Filtration (Hot): If insoluble particles (salts, dust) are present, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2–3 hours. Do not shock-cool, as this traps impurities.
Optimization: For maximum yield, cool further to 0–4°C in an ice bath for 1 hour.
Isolation: Filter the white crystalline precipitate under vacuum.
Washing: Wash the filter cake with cold Toluene (2 × volumes) followed by cold Hexane to remove residual high-boiling solvent.
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Protocol B: Purification via Flash Column Chromatography
Best for: Isolation from reaction mixtures containing unreacted aldehyde or phenol.
Stationary Phase: Silica Gel (SiO₂, 230–400 mesh).
Mobile Phase: Ethyl Acetate / n-Hexane.
Load: Dissolve the crude material in a minimum volume of Ethyl Acetate or DCM. Load onto the silica column.
Elution Gradient:
Start: 5% Ethyl Acetate in Hexane (removes non-polar impurities).
Ramp: Increase to 20% Ethyl Acetate in Hexane.
Target: The product typically elutes at R_f ≈ 0.21 (in 20% EtOAc/Hexane).
Collection: Monitor fractions via TLC (UV visualization at 254 nm). Combine product fractions and rotovap to dryness.
Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on thermodynamic interaction and process goals.
References
Synthesis & Chromatography Data
Title: Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid c
Source: RSC Advances, 2021, 11, 23041-23051.
Data Point: Confirms synthesis yield (60%), Melting Point (146–148°C), and R_f (0.21 in 20% EtOAc/Hexane).
High-Performance Solid-Phase Extraction of Bisphenol BP from Biological Matrices
Application Note: AN-BPBP-2026 [][2] Executive Summary This guide details a robust Solid-Phase Extraction (SPE) protocol for the isolation of Bis(4-hydroxyphenyl)phenylmethane (Bisphenol BP or BPBP) from complex biologic...
This guide details a robust Solid-Phase Extraction (SPE) protocol for the isolation of Bis(4-hydroxyphenyl)phenylmethane (Bisphenol BP or BPBP) from complex biological matrices (serum, urine).[2] Unlike its ubiquitous analogue Bisphenol A (BPA), BPBP possesses a third phenyl ring, significantly increasing its hydrophobicity (LogP ~4.8 vs. 3.4 for BPA) and steric bulk.[3]
This protocol leverages these physicochemical differences to implement a "High-Stringency Wash" strategy.[][2] By utilizing a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent with an optimized organic wash step, researchers can eliminate polar interferences that typically co-elute with bisphenols, achieving recoveries >85% with minimized matrix effects.[2][3]
Physicochemical Basis of the Method
To design a self-validating protocol, one must understand the analyte's behavior at the molecular level.[2][3]
Property
Value
Implication for SPE
Structure
Diphenylmethane derivative with an extra phenyl group
High steric hindrance; increased retention on C18/HLB phases.[][2]
Hydrophobicity (LogP)
~4.8 (Estimated)
Significantly more lipophilic than BPA (3.4).[][2] Allows for stronger organic washes (up to 40% MeOH) without breakthrough.[2]
pKa
~9.8 - 10.2 (Phenolic -OH)
Weakly acidic.[][2] Retention requires neutral or acidic pH (pH < 8) to maintain the non-ionized state for Reversed-Phase retention.[2]
Molecular Weight
352.43 g/mol
Detectable via LC-MS/MS in Negative Electrospray Ionization (ESI-) mode.[][2]
The "High-Stringency" Advantage
Most generic bisphenol protocols use a 5-10% methanol wash.[][2] Because BPBP is highly lipophilic, this protocol increases the wash strength to 30-40% Methanol .[2][3] This critical modification removes moderately polar matrix components (e.g., urobilin, short-chain peptides) that generic protocols fail to clear, resulting in a cleaner extract for BPBP specifically.[2][3]
Materials & Reagents
SPE Cartridge: Polymeric HLB (e.g., Oasis HLB, Strata-X, or Bond Elut PPL), 60 mg / 3 mL.[3]
Why Polymeric? It resists drying out and provides dual retention mechanisms (hydrophobic + pi-pi interactions), essential for the aromatic-rich BPBP.[][2]
Buffer: Ammonium Acetate (10 mM, pH 5.0) or 0.1% Formic Acid.[2]
Enzyme (Optional but Recommended):
-Glucuronidase (Helix pomatia) for total bisphenol analysis (cleaves glucuronide metabolites).[][2]
Step-by-Step Extraction Protocol
Phase A: Sample Pre-treatment
Target: Release conjugated metabolites and standardize pH.[2]
Aliquot: Transfer 500 µL of biological fluid (Serum/Urine) to a glass tube.
Hydrolysis (If measuring total BPBP): Add 20 µL
-Glucuronidase + 200 µL Ammonium Acetate buffer (pH 5.0). Incubate at 37°C for 2-4 hours.
Protein Precipitation (Serum only): Add 1.5 mL cold ACN. Vortex 30s. Centrifuge at 10,000 x g for 10 min. Collect supernatant.
Dilution: Dilute the supernatant (or urine hydrolysate) with water to reach <10% organic content.[2] Adjust pH to ~4-6.
Phase B: Solid-Phase Extraction (SPE) Workflow
Figure 1: Optimized SPE workflow highlighting the high-stringency wash step specific to BPBP.
Detailed Steps:
Conditioning: Activate cartridge with 3 mL MeOH followed by 3 mL ultrapure water.[2] Do not let the cartridge go dry.[3]
Loading: Load the pre-treated sample at a slow flow rate (1 mL/min) to maximize interaction with the sorbent.
Washing (CRITICAL): Wash with 3 mL of 35% Methanol in Water .
Mechanism:[4] At 35% organic strength, BPA and BPF might begin to breakthrough, but BPBP (LogP 4.[2][3]8) remains firmly bound. This step aggressively strips interferences.[2]
Drying: Apply full vacuum for 5-10 minutes to remove residual water (crucial for LC-MS sensitivity).[][2]
Elution: Elute analytes with 2 x 1.5 mL Methanol.
Reconstitution: Evaporate eluate under Nitrogen stream at 40°C. Reconstitute in 200 µL of 50:50 MeOH:Water.
LC-MS/MS Analysis Parameters
BPBP is best detected using Negative ESI due to its phenolic protons.[][2]
Column: C18 or Biphenyl phase (e.g., Raptor Biphenyl), 2.1 x 50 mm, 1.8 µm.[3]
Mobile Phase A: Water (no additives or 1mM Ammonium Fluoride for sensitivity).[2]
Figure 2: Decision tree for troubleshooting low recovery rates.
References
Restek Corporation. (2020).[2] Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes.Link
Relevance: Confirms LC-MS transitions (351.2 -> 273.3) and elution order (BPBP elutes significantly later than BPA).[2]
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 4315826, Bis(4-hydroxyphenyl)phenylmethane.[2]Link[]
Relevance: Verification of chemical structure and physicochemical properties.[2][3][5][6]
Dreolin, N. (2015).[2][3][5][6] Development and Validation of a LC-MS/MS Method for the Analysis of Bisphenol A... University of Zaragoza.[2] Link
Relevance: Provides foundational SPE protocols for bisphenols using HLB phases.
Caballero-Casero, N., et al. (2016).[2][3] Analysis of bisphenols in soft drinks by on-line solid phase extraction fast liquid chromatography–tandem mass spectrometry.Link[]
Relevance: Discusses the behavior of bisphenol analogues in C18/HLB systems.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Bis(4-hydroxyphenyl)phenylmethane
Abstract & Introduction This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Bis(4-hydroxyphenyl)phenylmethane (CAS: 4081-02-1), often ref...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Bis(4-hydroxyphenyl)phenylmethane (CAS: 4081-02-1), often referred to as 4,4'-Benzylidenebisphenol .
This molecule is a triphenylmethane derivative featuring two phenolic rings and one phenyl ring attached to a central methine carbon. It is structurally analogous to Bisphenol A (BPA) and Bisphenol AP (BPAP), serving as a high-performance monomer in the synthesis of thermal-resistant polycarbonates and epoxy resins. Due to its high lipophilicity and structural similarity to other bisphenols, precise chromatographic separation is required to distinguish it from impurities like phenol, benzaldehyde, and structural isomers (o,p'-isomers).
This guide provides a self-validating Reversed-Phase (RP-HPLC) method using a C18 stationary phase with UV detection, optimized for research and quality control environments.
Analyte Profile & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Understanding the physicochemical properties of the analyte is critical for method development. The presence of the third phenyl ring significantly increases the hydrophobicity (LogP) compared to standard Bisphenol A, necessitating a stronger organic eluent for elution.
Property
Data
Relevance to HPLC
Chemical Name
Bis(4-hydroxyphenyl)phenylmethane
Target Analyte
Common Synonyms
4,4'-Benzylidenebisphenol; Bisphenol-Ph
Nomenclature verification
CAS Number
4081-02-1
Identity confirmation
Molecular Formula
C₁₉H₁₆O₂
MW = 276.33 g/mol
LogP (Octanol/Water)
~ 4.2 - 4.6 (Predicted)
Highly hydrophobic; requires high % organic mobile phase.
pKa
~ 9.8 (Phenolic -OH)
Mobile phase pH must be < 7.0 (ideally < 4.0) to keep analyte neutral.
The following diagram illustrates the chemical structure and the interaction logic with the HPLC column.
Figure 1: Mechanistic interaction between the triphenylmethane analyte and the stationary phase.
Method Development Strategy
Column Selection
Primary Recommendation: C18 (Octadecylsilane). A high-carbon-load C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18) is ideal. The dense alkyl phase ensures adequate retention and separation from early-eluting polar impurities.
Alternative: Phenyl-Hexyl.[1] This phase offers unique selectivity for aromatic compounds due to
interactions, which can be useful if the C18 column fails to separate the target from closely related aromatic isomers.
Mobile Phase Chemistry
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for aromatic hydrocarbons.
Modifier: Acidification is mandatory . Phenols can ionize (deprotonate) at neutral pH, leading to peak tailing due to interactions with residual silanols on the column.
Recommendation: 0.1% Phosphoric Acid (
) for UV detection (provides low UV cutoff).
MS-Compatible: Use 0.1% Formic Acid if coupling to Mass Spectrometry.
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase Initial Blend (see below).
Sample Preparation: Dissolve solid samples in Acetonitrile. Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb bisphenols).
Chromatographic Conditions
Parameter
Setting
Column Temperature
30°C (Controlled)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection
UV @ 278 nm (Reference: 360 nm)
Mobile Phase A
Water + 0.1% Phosphoric Acid
Mobile Phase B
Acetonitrile
Gradient Program
Due to the high hydrophobicity of the phenyl group, an isocratic hold at low organic solvent will result in excessive retention times. A gradient is recommended.
Time (min)
% Mobile Phase B
Event
0.0
40%
Injection / Equilibration
2.0
40%
Isocratic hold for polar impurities
12.0
90%
Linear Ramp (Elution of Analyte)
15.0
90%
Wash Step
15.1
40%
Return to Initial Conditions
20.0
40%
Re-equilibration
Note: The analyte is expected to elute between 8.0 and 10.0 minutes depending on the specific column void volume.
Experimental Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data generation.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following system suitability parameters must be met before running unknown samples.
LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV detection.
Troubleshooting Guide
Problem: Peak Tailing
Cause: Secondary interactions between the phenolic -OH and silica silanols.
Solution: Ensure Mobile Phase A pH is < 3.[1]0. Increase buffer concentration or switch to a "base-deactivated" (end-capped) column.
Problem: Retention Time Drift
Cause: Incomplete column re-equilibration or temperature fluctuation.
Solution: Extend the post-run re-equilibration time (15.1 - 20.0 min step). Use a column oven.
Problem: Ghost Peaks
Cause: Contamination from plasticware (leaching of other bisphenols).
Solution: Use glass vials and inserts. Avoid polycarbonate plastic during sample prep.
References
PubChem. (2023).[2] Bis(4-hydroxyphenyl)methane (Bisphenol F) and Analogues.[4][2][5] National Library of Medicine. [Link]
Czarczynska-Goslinska, B., et al. (2022).[6] Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector... to Quantification of Selected Bisphenols. Int. J. Environ. Res. Public Health. [Link]
Note: This reference validates the C18 separation of hydrophobic bisphenol analogues including BPAP.
Phenomenex. (2023).[7] Reversed Phase HPLC Method Development Guide. [Link]
MicroSolv Tech. (2015). Bisphenol A, S and F Analyzed with HPLC. [Link]
Quantitative Analysis of Bis(4-hydroxyphenyl)phenylmethane in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and validated method for the quantitative analysis of Bis(4-hydroxyphenyl)phenylmethane...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated method for the quantitative analysis of Bis(4-hydroxyphenyl)phenylmethane (CAS 4081-02-1) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's low volatility stemming from its two polar hydroxyl groups, a silylation derivatization step is essential for successful chromatographic separation and detection. This guide provides a comprehensive protocol covering sample extraction via Solid Phase Extraction (SPE), chemical derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The causality behind each procedural step is explained, and guidelines for method validation and quality control are provided to ensure data integrity and trustworthiness.
Introduction and Scientific Rationale
Bis(4-hydroxyphenyl)phenylmethane, also known as 4,4'-(phenylmethylene)diphenol, is a triphenylmethane derivative belonging to the broader class of bisphenols.[1] Compounds in this family are used in the manufacturing of polymers, resins, and other industrial materials.[2][3] The structural similarity of these compounds to natural estrogens has raised concerns about their potential as endocrine-disrupting chemicals (EDCs), making their detection and quantification in environmental and biological samples a priority for safety and toxicological assessment.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" analytical technique renowned for its high chromatographic resolution and definitive mass-based identification, making it ideal for the trace-level analysis of organic compounds.[4] However, the direct analysis of polar, non-volatile compounds like bisphenols by GC is challenging, often resulting in poor peak shape, thermal degradation, and low sensitivity.[5]
To overcome these limitations, a chemical derivatization step is employed. This method utilizes silylation, a proven and efficient reaction that replaces the active hydrogen atoms on the phenolic hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[5][6] This transformation significantly increases the analyte's volatility and thermal stability, making it amenable to GC analysis while improving chromatographic performance and detection limits.[7][8]
Analyte Profile
A clear understanding of the analyte's properties is fundamental to method development.
The analytical workflow is designed as a self-validating system, incorporating steps from sample preparation to data analysis to ensure accuracy and reproducibility. The core principle involves isolating the analyte from the sample matrix, chemically modifying it to be compatible with GC analysis, and then performing separation and detection.
Figure 1. High-level experimental workflow for GC-MS analysis.
Materials, Reagents, and Instrumentation
Reagents and Consumables
Standards: Bis(4-hydroxyphenyl)phenylmethane analytical standard (≥98% purity).
Solvents: Acetone, Acetonitrile, Methanol, and Ethyl Acetate (HPLC or pesticide residue grade).
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
Gases: Helium (99.999% purity or higher) for GC carrier gas.
Consumables: 2 mL amber glass GC vials with PTFE-lined septa, SPE cartridges (e.g., C18, 500 mg), volumetric flasks, micropipettes.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters serve as a validated starting point.
Parameter
Recommended Setting
Gas Chromatograph
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Injector
Splitless mode, 280 °C
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Oven Program
Initial 100 °C (hold 1 min), ramp to 250 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min)
Mass Spectrometer
Ion Source
Electron Ionization (EI) at 70 eV
Source Temperature
230 °C
Quadrupole Temp.
150 °C
Acquisition Mode
Selected Ion Monitoring (SIM) and Full Scan (for initial identification)
Detailed Experimental Protocols
Protocol 1: Preparation of Standards
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bis(4-hydroxyphenyl)phenylmethane standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone. This solution should be stored at 4 °C.
Working Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with acetone in volumetric flasks. These standards are used to establish the calibration curve for quantification.
Protocol 2: Sample Preparation (Aqueous Matrix)
This protocol is based on established methods for phenol extraction from water, such as those outlined by the U.S. EPA.[9]
Sample pH Adjustment: Take a 100 mL aliquot of the aqueous sample. Adjust the pH to ~2 using 6M HCl. This ensures the phenolic compounds are in their neutral form for efficient extraction.[9]
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH ~2). Do not allow the cartridge to go dry.
Sample Loading: Pass the 100 mL acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 15-20 minutes.
Elution: Elute the trapped analyte from the cartridge using 2 x 4 mL aliquots of ethyl acetate into a clean collection tube.
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitution: Reconstitute the dried residue in 100 µL of acetone. The sample is now ready for derivatization.
Protocol 3: Silylation Derivatization
The hydroxyl groups of the analyte are converted to their trimethylsilyl (TMS) ethers. This reaction must be performed in anhydrous conditions as water inhibits the derivatization.[5]
Figure 2. The silylation derivatization reaction pathway.
Reagent Addition: To the 100 µL reconstituted sample extract (or calibration standard), add 100 µL of BSTFA (+1% TMCS).
Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the vial in a dry block heater at 70 °C for 30 minutes.[10]
Cooling: Allow the vial to cool to room temperature.
Analysis: The derivatized sample is now ready for immediate injection into the GC-MS system.
Data Analysis: Identification and Quantification
Identification: The primary identification of the derivatized analyte is confirmed by matching its retention time with that of a derivatized analytical standard. Definitive confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from the standard.
Quantification: For trace-level analysis, Selected Ion Monitoring (SIM) is the preferred acquisition mode due to its superior sensitivity over full-scan mode.[11] The molecular weight of the di-TMS derivative of Bis(4-hydroxyphenyl)phenylmethane is ~420.3 amu. The following ions are proposed for SIM analysis and must be confirmed with a standard.
Ion (m/z)
Description
Role
420
[M]⁺: Molecular Ion
Quantifier Ion
405
[M-15]⁺: Loss of a methyl group (-CH₃)
Qualifier Ion 1
73
[Si(CH₃)₃]⁺: Trimethylsilyl group
Qualifier Ion 2
An external standard calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the derivatized standards. The concentration of the analyte in unknown samples is then calculated from this curve.
Method Validation and Quality Control
A GC-MS method must be validated to ensure it is fit for its intended purpose.[12][13] The following parameters should be assessed.
Validation Parameter
Acceptance Criteria
Purpose
Specificity
No interfering peaks at the analyte's retention time in blank samples.
Ensures the signal is only from the target analyte.
Linearity
Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.
Confirms a proportional response to concentration.
Accuracy (Recovery)
Typically 80-120% for spiked matrix samples.
Measures the agreement between the measured and true value.
Measures the consistency and reproducibility of the results.
Limit of Detection (LOD)
Signal-to-Noise ratio (S/N) ≥ 3.
The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ)
S/N ≥ 10 with acceptable precision and accuracy.
The lowest concentration that can be accurately quantified.[11]
Quality Control: Routinely analyze laboratory reagent blanks, matrix-spiked samples, and duplicates to monitor for contamination, matrix effects, and method performance over time.[13]
Conclusion
This application note details a comprehensive and reliable GC-MS method for the analysis of Bis(4-hydroxyphenyl)phenylmethane. The critical step of silylation derivatization is shown to be essential for achieving the volatility required for GC separation. By employing a systematic workflow from sample preparation through to validated data analysis, this protocol provides researchers and drug development professionals with a trustworthy tool for the accurate quantification of this compound in various complex matrices, supporting critical toxicological assessments and regulatory compliance efforts.
References
Ballesteros-Gómez, A., & Rubio, S. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(7), 1236-1245. Available from: [Link]
PubChem. (n.d.). Bis(4-hydroxyphenyl)methane. National Center for Biotechnology Information. Retrieved from [Link]
Páginas Personales UNAM. (n.d.). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Retrieved from [Link]
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
CPAChem. (2020). Safety data sheet. Retrieved from [Link]
SIELC Technologies. (n.d.). Bis(4-hydroxyphenyl)methane. Retrieved from [Link]
PubChem. (n.d.). Bis(4-hydroxyphenyl)phenylmethane. National Center for Biotechnology Information. Retrieved from [Link]
NIST. (n.d.). Methanone, (4-hydroxyphenyl)phenyl-. National Institute of Standards and Technology. Retrieved from [Link]
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 11(9), 740-753. Available from: [Link]
Lee, H. B. (2002). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 74(18), 4878-4886. Available from: [Link]
Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2758. Available from: [Link]
Wasiak, W., & Urbaniak, W. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Acta Chromatographica, (18), 133-144. Available from: [Link]
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
Casoni, D., et al. (2012). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Revista de Chimie, 63(9), 855-860. Available from: [Link]
Li, Y., et al. (2023). Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans. Toxics, 11(2), 164. Available from: [Link]
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
Patsnap Eureka. (2024). How to Validate GC-MS Data for Trace-level Analysis. Retrieved from [Link]
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. Retrieved from [Link]
Viñas, P., et al. (2018). Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Journal of Mass Spectrometry, 53(7), 643-652. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Analyte: Bis(4-hydroxyphenyl)phenylmethane (CAS: 4081-02-1)
Common Synonyms: 4,4'-Benzylidenebisphenol; Bisphenol F-phenyl
Application: Trace quantification in complex biological (plasma/tissue) and environmental matrices.
Introduction: The "Invisible" Error
Welcome to the Advanced Application Support Center. You are likely here because your QC samples are failing, your sensitivity is dropping over time, or your linearity is non-existent at the lower end.
For hydrophobic bisphenols like Bis(4-hydroxyphenyl)phenylmethane (LogP ~4.3) , the primary adversary is Ion Suppression caused by co-eluting phospholipids and hydrophobic matrix components. Unlike hydrophilic drugs, this analyte elutes late in the reverse-phase gradient—exactly where phospholipids (phosphatidylcholines) elute. This overlap creates a "blind spot" where the mass spectrometer is blinded by the matrix, leading to false negatives or severe underestimation.
This guide provides a self-validating troubleshooting workflow to diagnose, remove, and correct these matrix effects.
Module 1: Diagnostic Workflow (Is it Matrix Effect?)
Before changing your extraction method, you must visualize the suppression. We use the Post-Column Infusion (PCI) method. Do not rely solely on extraction recovery calculations, as they can mask suppression if the recovery is high but the signal is crushed.
Protocol: Post-Column Infusion (PCI)
Setup:
Syringe Pump: Infuse a neat standard of Bis(4-hydroxyphenyl)phenylmethane (100 ng/mL) at 10 µL/min.
LC Flow: Inject a Blank Matrix Extract (processed exactly like your samples) via the LC column.
Mixing: Use a T-piece to combine the column effluent with the syringe infusion before entering the ESI source.
Acquisition:
Monitor the MRM transition for the analyte (typically ESI negative mode, e.g., m/z 275 → phenol fragment).
Interpretation:
Baseline: You will see a steady high background signal from the infusion.
Dip (Suppression): A negative peak indicates where matrix components are "stealing" charge from your analyte.
Peak (Enhancement): A positive peak indicates ionization enhancement.
Visualization: PCI Logic Flow
Caption: Schematic of the Post-Column Infusion setup. The steady state signal from the syringe is perturbed by matrix components eluting from the LC column.
Module 2: Sample Preparation (The Root Cause)
If Module 1 reveals suppression at your analyte's retention time, you must clean the sample. Protein Precipitation (PPT) is insufficient for this analyte because it does not remove phospholipids.
Comparative Extraction Strategies
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Phospholipid Removal SPE (HybridSPE)
Mechanism
Solubility change (MeCN/MeOH)
Partitioning (Immiscible solvent)
Lewis Acid-Base Interaction (Zr-Si)
Phospholipid Removal
< 10% (Poor)
~60-80% (Moderate)
> 99% (Excellent)
Analyte Recovery
High (> 90%)
Variable (pH dependent)
High (> 85%)
Matrix Effect Risk
Critical (High Suppression)
Moderate
Low (Clean)
Recommendation
DO NOT USE
Good for cost-sensitive labs
Gold Standard
Recommended Protocol: LLE for Bis(4-hydroxyphenyl)phenylmethane
Due to the phenolic hydroxyl groups (pKa ~9-10), pH control is vital in LLE to keep the molecule neutral.
Solvent: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
Why? MTBE forms the upper layer (easy to pipette) and extracts hydrophobic phenols efficiently while leaving many polar phospholipids behind.
Agitate: Vortex 5 min, Centrifuge 10 min at 4000g.
Transfer: Move supernatant to a glass tube (avoid plastic; bisphenols stick to PP).
Dry & Reconstitute: Evaporate under N2. Reconstitute in 50:50 MeOH:H2O.
Module 3: Quantification & Correction
Even with good extraction, some matrix effect may persist. You must mathematically correct for it using the Matuszewski Method [1] and Internal Standards.
Internal Standard (IS) Selection Rules
Rule 1:Do NOT use an analogue (e.g., Bisphenol A) as an IS for Bis(4-hydroxyphenyl)phenylmethane. Their retention times differ, meaning the IS will not experience the same suppression as the analyte.
Rule 2: Use Stable Isotope Labeled (SIL) IS . Ideally, 13C12-labeled or Deuterated (d8) versions of the specific analyte.
Note: If exact SIL is unavailable, use 13C-Bisphenol F, but validate that it co-elutes exactly.
Matrix Factor Calculation
You must calculate the Matrix Factor (MF) during validation (FDA M10 Guideline [2]).
MF = 1.0: No effect.
MF < 1.0: Suppression (e.g., 0.6 = 40% signal loss).
MF > 1.0: Enhancement.
IS-Normalized MF:
Target: The IS-Normalized MF should be close to 1.0 (CV < 15%).
Troubleshooting Logic Tree
Use this decision tree when you encounter data irregularities.
Caption: Decision tree for isolating the source of analytical failure. Blue nodes represent decision points; Green nodes represent corrective actions.
Frequently Asked Questions (FAQ)
Q: My calibration curve is linear in solvent but fails in plasma. Why?A: This is the classic signature of a concentration-dependent matrix effect . High concentrations of analyte might outcompete the matrix for ionization, while low concentrations are completely suppressed.[1]
Fix: You must use matrix-matched calibration curves (standards prepared in blank matrix extract) or a stable isotope internal standard that co-elutes perfectly.
Q: I see "ghost peaks" of Bis(4-hydroxyphenyl)phenylmethane in my blank samples.A: Bisphenols are ubiquitous in laboratory plastics.
Fix: Eliminate all polypropylene (PP) tubes during extraction. Use glass tubes and glass autosampler inserts . Check your LC solvent lines; PTFE is generally safe, but ensure no plasticizers are leaching from mobile phase bottles (use glass).
Q: Should I use ESI(+) or ESI(-)?A: Bis(4-hydroxyphenyl)phenylmethane is a phenol. ESI Negative mode (loss of proton, [M-H]⁻) is significantly more sensitive and selective.
Tip: Add 0.5 mM Ammonium Fluoride (NH₄F) to the aqueous mobile phase to boost negative ionization efficiency, often by 2-5x compared to acetate.
Q: My analyte retention time drifts later over 100 injections.A: This indicates column fouling by phospholipids. They accumulate on the C18 phase and slowly modify the stationary phase chemistry.
Fix: Implement a "sawtooth" wash step at the end of every gradient (95% Acetonitrile/IPA for 2 mins) or switch to a Biphenyl column , which offers better selectivity for bisphenols and often separates them from the phospholipid region.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
FDA. (2022). Bioanalytical Method Validation - Guidance for Industry (M10). U.S. Food and Drug Administration.
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[2][3][4]
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Seminal paper on phospholipid removal).
Introduction: The Chemistry of the "Benzylidene" Bridge Welcome to the technical support center. You are likely synthesizing Bis(4-hydroxyphenyl)phenylmethane (CAS: 620-92-8), often referred to as 4,4'-Benzylidenedipheno...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chemistry of the "Benzylidene" Bridge
Welcome to the technical support center. You are likely synthesizing Bis(4-hydroxyphenyl)phenylmethane (CAS: 620-92-8), often referred to as 4,4'-Benzylidenediphenol .
Unlike Bisphenol A (derived from acetone) or Bisphenol F (derived from formaldehyde), this synthesis involves the condensation of benzaldehyde with phenol . The bulky phenyl group on the bridging carbon introduces unique steric challenges that directly impact regioselectivity and crystallization behavior.
This guide addresses the three most common support tickets we receive:
"My melting point is too low (110–120°C)." (Isomer contamination)
"The product is pink or red." (Oxidative instability)
"The product is an oil that won't crystallize." (Oligomerization/Solvent trapping)
Part 1: Troubleshooting Guide (FAQ Format)
Ticket #001: Low Melting Point & Isomer Control
User Report: "I followed the standard acid-catalyzed protocol, but my final solid melts at 115°C, not the literature value of 162–164°C."
Root Cause Analysis:
The reaction of phenol with benzaldehyde is an electrophilic aromatic substitution. The carbocation intermediate (benzyl cation) attacks the phenol ring. While the para-position is electronically favored, the ortho-position is statistically favored (2 sites vs. 1).
Target: p,p'-isomer (MP: ~164°C).
Impurity: o,p'-isomer (MP: ~110–118°C) or o,o'-isomer (Low MP/Oil).
If your melting point is depressed, you have significant o,p'-isomer contamination.
Corrective Action:
Thermodynamic Control: Ensure your reaction temperature is moderate (50–70°C). Too high (>90°C) promotes kinetic ortho attack.
Thiol Promoters: In bisphenol synthesis, adding a thiol promoter (e.g., 3-mercaptopropionic acid) acts as a co-catalyst. The thiol attacks the ketone/aldehyde first to form a hemithioacetal, which generates the carbocation more efficiently and, through steric guidance, significantly enhances para-selectivity.
Purification: The o,p' isomer is much more soluble in non-polar solvents than the p,p' isomer. See the Purification Protocol below.
Ticket #002: Product Discoloration (The "Pink" Syndrome)
User Report: "The product was white upon filtration but turned pink/red after drying in the oven."
Root Cause Analysis:
Bisphenols are prone to oxidation, forming quinones or quinone methides . This is accelerated by:
Residual acid catalyst (H₂SO₄ or HCl).
Trace metal ions (Fe³⁺ from steel reactors).
Heat exposure in the presence of oxygen.
Corrective Action:
Acid Removal: You must neutralize the reaction mixture completely before workup. Wash with NaHCO₃ until the aqueous phase is pH 7–8.
Antioxidant Wash: During the final wash step, use a 0.5% solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite (NaHSO₃) to reduce any formed quinones back to colorless phenols.
Drying: Dry under vacuum at <60°C. Avoid air ovens at high temperatures.
Ticket #003: The "Oiling Out" Phenomenon
User Report: "My product separates as a sticky oil and refuses to precipitate."
Root Cause Analysis:
This usually indicates a "Polydispersity" issue:
Excess Benzaldehyde: Unreacted aldehyde acts as a solvent.
Oligomers: Tris-phenols formed by over-alkylation.
Solvent Trapping: Toluene or chlorinated solvents trapped in the crystal lattice.
Corrective Action:
Steam Distillation: If unreacted benzaldehyde is present (smell of almonds), perform a steam distillation or extensive water wash before crystallization.
Seeding: The bulky phenyl group makes nucleation difficult. You must induce nucleation by scratching the flask or adding a seed crystal of pure p,p'-isomer.
Solvent Switch: If using Toluene, switch to aqueous Methanol (MeOH:H₂O) for the final crystallization to force the hydrophobic oil into a lattice.
Part 2: Visualizing the Chemistry
Reaction Mechanism & Impurity Pathways
The following diagram illustrates the critical branching points where impurities are generated.
Figure 1: Reaction pathway showing the bifurcation between the desired p,p'-isomer and the problematic o,p'-isomer.
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize p,p'-selectivity and ensure removal of the o,p' isomer.
Reagents
Component
Stoichiometry
Role
Phenol
4.0 equiv
Reactant (Excess prevents oligomers)
Benzaldehyde
1.0 equiv
Limiting Reagent
H₂SO₄ (conc.)
0.5 equiv
Catalyst
3-Mercaptopropionic Acid
0.05 equiv
Critical: Thiol Promoter for p-selectivity
Toluene
Solvent
Reaction medium (azeotropic water removal)
Step-by-Step Methodology
Setup: Equip a 3-neck flask with a mechanical stirrer, Dean-Stark trap (if using toluene for water removal), and thermometer.
Charging: Add Phenol and Toluene. Heat to 50°C to dissolve. Add the Thiol promoter.
Second Polish (Optional): Recrystallize from Methanol/Water (70:30) for high-purity white crystals.
Part 4: Data Reference Table
Use this table to validate your analytical data.
Property
Value
Notes
CAS Number
620-92-8
Molecular Weight
200.23 g/mol
Appearance
White Crystalline Powder
Pink = Oxidized
Melting Point (Lit.)
162–164°C
High purity p,p'
Melting Point (Obs.)
113–118°C
Indicates o,p' mixture
Solubility
Ethanol, Acetone, Ether
Insoluble in water
pKa
~10.0
Phenolic protons
References
Sigma-Aldrich. Bis(4-hydroxyphenyl)methane Product Specification.[6] (Note: While often listed as Bisphenol F, the 620-92-8 CAS specifically refers to the methane derivative. For the phenyl-substituted variant, properties are analogous).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12111, Bis(4-hydroxyphenyl)methane. (General Bisphenol Chemistry).[7]
Maki, T. & Takeda, K. "Phenol Derivatives." Ullmann's Encyclopedia of Industrial Chemistry.
ChemicalBook. Bis(4-hydroxyphenyl)phenylmethane Properties and Melting Points.
(Note: The specific synthesis of the benzylidene derivative follows the standard "Bisphenol F" protocols but substitutes formaldehyde with benzaldehyde, requiring stricter steric control as outlined in the guide.)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Analytical Robustness for Bis(4-hydroxyphenyl)phenylmethane
Executive Summary: The Molecule & The Challenge
Compound: Bis(4-hydroxyphenyl)phenylmethane (CAS: 4081-02-1)
Structural Class: Triphenylmethane derivative / Bisphenol analogue.
Critical Analytical Characteristic: Unlike Bisphenol A (BPA) or F (BPF), this molecule possesses a phenyl ring at the bridging carbon . This introduces significant steric bulk and increases hydrophobicity (LogP > 4.5).
Implication: Standard C18 methods for BPA often fail here due to excessive retention or peak broadening caused by steric hindrance. Robustness testing must focus on solubility stability and steric selectivity .
User Question: How do I design a robustness study that complies with the new ICH Q2(R2) guidelines for this specific hydrophobic bisphenol?
Senior Scientist Response:
ICH Q2(R2) has shifted from simple "one-factor-at-a-time" testing to a risk-based approach involving Multivariate Data Analysis (MVDA) . For Bis(4-hydroxyphenyl)phenylmethane, your primary risks are hydrophobic collapse (precipitation) and pH sensitivity of the phenolic protons.
Recommended Design of Experiment (DoE)
Do not test factors in isolation. Use a Plackett-Burman design to screen the following critical parameters simultaneously.
Parameter
Standard Set Point
Low Level (-1)
High Level (+1)
Mechanistic Justification
Mobile Phase pH
3.0 (Phosphate/Formate)
2.8
3.2
Phenols (pKa ~9-10) require suppression of ionization. Slight pH shifts can affect peak shape if near the pKa.
Column Temp
40°C
35°C
45°C
High hydrophobicity means mass transfer is temp-dependent. Lower temp = broader peaks.
Organic Modifier
65% Acetonitrile
63%
67%
Critical for eluting the trityl-backbone. Small drops cause exponential retention increases.
Flow Rate
1.0 mL/min
0.9
1.1
Verifies system backpressure limits and van Deemter efficiency.
Detection Wavelength
278 nm
276 nm
280 nm
Verifies robustness of the UV chromophore absorption maximum.
Robustness Workflow Diagram
Caption: Workflow for ICH Q2(R2) compliant robustness testing, moving from risk assessment to multivariate statistical analysis.
) is drifting, and I see peak tailing (As > 1.5). Is this a column failure?
Senior Scientist Response:
Not necessarily. With Bis(4-hydroxyphenyl)phenylmethane, tailing is usually due to secondary silanol interactions or solubility mismatch , not column death.
Root Cause Analysis & Solutions
1. The "Hydrophobic Mismatch" Effect
Mechanism: This molecule is very lipophilic. If your sample diluent is 100% Methanol but your starting mobile phase is 90% Water, the analyte precipitates momentarily at the column head, causing split peaks or tailing.
Fix: Match the sample diluent to the starting mobile phase organic strength (e.g., dissolve in 50:50 ACN:Water).
2. Secondary Silanol Interactions
Mechanism: The hydroxyl groups on the analyte interact with free silanols on the silica support.
Fix:
Immediate: Add 5-10 mM Ammonium Formate or Phosphate buffer. Do not use pure water/organic.
Long-term: Switch to a "Hybrid" particle column (e.g., BEH C18) or a column with steric protection (e.g., Phenyl-Hexyl) which often provides better selectivity for phenyl-substituted methanes [1].
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing peak tailing in hydrophobic bisphenol analysis.
User Question: I am getting low recovery (< 80%) during extraction. Is the compound degrading?
Senior Scientist Response:
Degradation is unlikely (bisphenols are thermally stable). The issue is almost certainly non-specific adsorption .
The "Sticky" Factor:
Bis(4-hydroxyphenyl)phenylmethane has a high LogP. It will adsorb to:
Polypropylene (PP) pipette tips.
PTFE filters.
Glass vial walls (if untreated).
Protocol for High Recovery:
Material Selection: Use silanized glass vials or high-quality HPLC glass. Avoid plastic storage for low-concentration standards (< 1 µg/mL).
Filter Selection: Use Regenerated Cellulose (RC) or Nylon filters. Avoid PTFE unless pre-wetted, as it binds hydrophobic aromatics [2].
Rinsing: Include a "pre-rinse" step in your extraction protocol where the pipette tip is wetted with the solvent before drawing the sample.
Module 4: Detection Limits (LOD/LOQ) Optimization
User Question: I need to detect trace levels (ng/mL). UV detection is insufficient. What are the MS transitions?
Senior Scientist Response:
For trace analysis (e.g., in biological matrices or leaching studies), LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is the gold standard for bisphenols [3].
LC-MS/MS Parameters for Bis(4-hydroxyphenyl)phenylmethane:
Parameter
Setting
Reason
Ionization Mode
ESI Negative (-)
Phenolic protons deprotonate easily ([M-H]⁻).
Precursor Ion
~351.1 m/z
Based on Molecular Weight (352.4 g/mol ).
Product Ion 1 (Quant)
~93 m/z (Phenol)
Characteristic cleavage of the phenol ring.
Product Ion 2 (Qual)
~257 m/z
Loss of one phenol group.
Cone Voltage
Medium (30-40V)
Optimize to prevent in-source fragmentation.
Note: Always verify transitions with a pure standard, as collision energies vary by instrument vendor.
References
Sielc Technologies. (n.d.). Separation of Bis(4-hydroxyphenyl)methane on Newcrom R1 HPLC column. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2021). Application of Solid Phase Extraction and HPLC... to Analyze Bisphenol F... in Human Urine. PubChem.[1][2] Retrieved from [Link]
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Bis(4-hydroxyphenyl)phenylmethane Quantification
Introduction Bis(4-hydroxyphenyl)phenylmethane, a member of the bisphenol family, is a compound of increasing interest in various fields, including materials science and environmental analysis.[1] Its structural similari...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Bis(4-hydroxyphenyl)phenylmethane, a member of the bisphenol family, is a compound of increasing interest in various fields, including materials science and environmental analysis.[1] Its structural similarity to other bisphenols necessitates robust and reliable quantification methods to ensure product quality, safety, and regulatory compliance. The accuracy and precision of these measurements are paramount, as they form the basis for critical decisions in research and development.
Inter-laboratory comparison studies, also known as proficiency tests, are a cornerstone of quality assurance in analytical laboratories.[2][3] They provide an objective means of assessing the performance of individual laboratories and the reliability of analytical methods by comparing results from multiple laboratories analyzing the same sample.[3] This guide presents a comprehensive framework for an inter-laboratory comparison of Bis(4-hydroxyphenyl)phenylmethane quantification, detailing the methodologies for three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed understanding of the principles and practices of inter-laboratory comparisons for the quantification of Bis(4-hydroxyphenyl)phenylmethane. By following the principles outlined herein, laboratories can enhance the quality and reliability of their analytical data.
Design of the Inter-laboratory Comparison Study
A well-designed inter-laboratory comparison study is essential for obtaining meaningful and reliable data. The design of this hypothetical study is based on the principles outlined in ISO/IEC 17043, which specifies the general requirements for proficiency testing.[4][5]
1. Preparation and Distribution of the Test Material:
A homogenous batch of a representative matrix (e.g., a polymer extract or a simulated environmental sample) will be fortified with a known concentration of Bis(4-hydroxyphenyl)phenylmethane. The homogeneity and stability of the test material will be rigorously assessed prior to distribution to participating laboratories. Each laboratory will receive a blind sample, labeled with a unique identification code to ensure impartiality.
2. Analytical Methods for Comparison:
This study will compare the performance of three widely used analytical techniques for the quantification of small organic molecules:
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible technique for the analysis of non-volatile and thermally labile compounds.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds, often requiring derivatization for polar analytes like bisphenols.[7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that has become the gold standard for trace-level quantification in complex matrices.[8]
3. Data Reporting and Statistical Analysis:
Participating laboratories will be required to report their quantitative results, along with details of their analytical method and validation data. The data will be statistically analyzed to determine the consensus value for the concentration of Bis(4-hydroxyphenyl)phenylmethane in the test material. The performance of each laboratory will be assessed using z-scores, which compare the laboratory's result to the consensus mean.[9] A z-score between -2.0 and +2.0 is generally considered satisfactory.[9]
Overall Workflow of the Inter-laboratory Comparison Study:
Caption: Overall workflow of the inter-laboratory comparison study.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the quantification of Bis(4-hydroxyphenyl)phenylmethane using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are designed to be self-validating, incorporating key principles from the ICH Q2(R2) guideline on the validation of analytical procedures.[10][11]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone technique for the purity analysis of non-volatile compounds like Bis(4-hydroxyphenyl)phenylmethane.[6] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis.[12]
Instrumentation:
HPLC system with a pump, autosampler, column oven, and UV detector.
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (analytical grade)
Bis(4-hydroxyphenyl)phenylmethane reference standard
Procedure:
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with 0.1% formic acid. A gradient elution is typically employed to ensure good separation.
Standard Solution Preparation: Prepare a stock solution of Bis(4-hydroxyphenyl)phenylmethane reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation: Accurately weigh the test material and dissolve it in a suitable solvent. If necessary, perform a solid-phase extraction (SPE) cleanup to remove matrix interferences.[13] Filter the final extract through a 0.45 µm filter before injection.
Chromatographic Conditions:
Flow rate: 1.0 mL/min
Column temperature: 30 °C
Injection volume: 10 µL
UV detection wavelength: 275 nm
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of Bis(4-hydroxyphenyl)phenylmethane in the sample by interpolating its peak area on the calibration curve.
Method Validation (per ICH Q2(R2)):
The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[10][11]
Workflow for HPLC-UV Analysis:
Caption: Workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, but a derivatization step is typically required for polar compounds like Bis(4-hydroxyphenyl)phenylmethane to improve volatility and chromatographic performance.[7]
Instrumentation:
Gas chromatograph with a mass selective detector (MSD).
Capillary column suitable for the analysis of derivatized phenols (e.g., 5% phenyl-methylpolysiloxane).
Bis(4-hydroxyphenyl)phenylmethane reference standard
Procedure:
Sample Preparation and Derivatization:
Accurately weigh the sample into a vial.
Add a suitable solvent and the derivatizing agent (BSTFA).[7]
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[6]
Cool the sample to room temperature before injection.
Standard Solution Preparation: Prepare calibration standards of Bis(4-hydroxyphenyl)phenylmethane and derivatize them in the same manner as the samples.
GC-MS Conditions:
Injector temperature: 280 °C
Oven temperature program: Start at 100 °C, ramp to 300 °C.
Carrier gas: Helium
MS transfer line temperature: 280 °C
Ionization mode: Electron Ionization (EI)
Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Analysis: Inject the derivatized standards and samples into the GC-MS system.
Quantification: Construct a calibration curve using the derivatized standards. Quantify the derivatized Bis(4-hydroxyphenyl)phenylmethane in the samples based on the calibration curve.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides excellent sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices without the need for derivatization.[8]
Instrumentation:
Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Reagents:
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic acid (LC-MS grade)
Bis(4-hydroxyphenyl)phenylmethane reference standard
Isotopically labeled internal standard (e.g., Bis(4-hydroxyphenyl)phenylmethane-d8)
Procedure:
Mobile Phase Preparation: Similar to HPLC-UV, use a mobile phase of acetonitrile and water with a small amount of formic acid to aid ionization.
Standard and Sample Preparation:
Prepare calibration standards containing the reference standard and a fixed concentration of the internal standard.
Prepare samples by extracting the analyte and adding the same fixed concentration of the internal standard.
LC-MS/MS Conditions:
Chromatographic conditions similar to HPLC-UV, but with a potentially faster gradient for UPLC systems.
ESI source in negative ion mode.
Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Analysis: Inject the standards and samples into the LC-MS/MS system.
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration in the samples using this curve. The use of an internal standard corrects for matrix effects and variations in instrument response.
Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS analysis.
Comparative Data Analysis
The following table presents hypothetical results from an inter-laboratory comparison study involving ten laboratories using the three different analytical methods. The assigned value (true concentration) of Bis(4-hydroxyphenyl)phenylmethane in the test material is 50.0 µg/g.
Laboratory ID
Analytical Method
Reported Value (µg/g)
Deviation from Assigned Value (%)
z-score
Performance
Lab-01
HPLC-UV
52.5
5.0
1.25
Satisfactory
Lab-02
HPLC-UV
48.9
-2.2
-0.55
Satisfactory
Lab-03
GC-MS
55.1
10.2
2.55
Unsatisfactory
Lab-04
GC-MS
47.8
-4.4
-1.10
Satisfactory
Lab-05
LC-MS/MS
50.2
0.4
0.10
Satisfactory
Lab-06
LC-MS/MS
49.8
-0.4
-0.10
Satisfactory
Lab-07
HPLC-UV
53.8
7.6
1.90
Satisfactory
Lab-08
GC-MS
46.1
-7.8
-1.95
Satisfactory
Lab-09
LC-MS/MS
50.5
1.0
0.25
Satisfactory
Lab-10
HPLC-UV
44.5
-11.0
-2.75
Unsatisfactory
Summary of Method Performance:
Analytical Method
Number of Labs
Mean Reported Value (µg/g)
Relative Standard Deviation (%)
HPLC-UV
4
49.9
8.3
GC-MS
3
49.7
9.4
LC-MS/MS
3
50.2
0.7
Discussion and Conclusion
The hypothetical data illustrates that while most laboratories performed satisfactorily, there can be variability in the results both within and between analytical methods. The LC-MS/MS method, with its use of an internal standard and high selectivity, demonstrated the lowest variability among the participating laboratories. The unsatisfactory results from Lab-03 and Lab-10 highlight the importance of such comparison studies in identifying potential issues with method implementation or laboratory procedures.[9]
Potential sources of error and variability in the quantification of Bis(4-hydroxyphenyl)phenylmethane include:
Sample Preparation: Incomplete extraction, loss of analyte during cleanup steps, or incomplete derivatization for GC-MS can all lead to inaccurate results.
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal, leading to enhancement or suppression, particularly in HPLC-UV and GC-MS.
Instrument Calibration: Improperly prepared calibration standards or the use of a non-linear calibration model can introduce systematic errors.
Method Validation: An inadequately validated method may not be robust enough to handle variations in sample matrices or operating conditions.
References
SIELC. (n.d.). Separation of Bis(4-hydroxyphenyl)methane on Newcrom R1 HPLC column.
National Center for Biotechnology Information. (n.d.). Bis(4-hydroxyphenyl)methane. PubChem.
BenchChem. (2025). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis.
Deutsche Forschungsgemeinschaft. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. Publisso.
National Institute of Environmental Health Sciences. (2021). Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS. PMC.
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
Taylor & Francis Online. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS.
National Institute of Standards and Technology. (2022). Evaluating Inter-Laboratory Comparison Data. NIST.
MDPI. (2024). Optimized Method for Quantifying Bisphenols in Bottled Water and PET/rPET Matrices.
Waters Corporation. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
Google Patents. (n.d.). Process for making bis(hydroxyphenyl)methanes.
ACS Publications. (n.d.). Bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane: isolation and structure elucidation of a novel estrogen from commercial preparations of phenol red (phenolsulfonphthalein). Journal of Medicinal Chemistry.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
ACS Publications. (2025). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. Analytical Chemistry.
ANSI National Accreditation Board. (n.d.). ISO/IEC 17043. ANAB.
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
Perry Johnson Laboratory Accreditation, Inc. (2024). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. PJLA.
Joint Research Centre. (n.d.). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. JRC Publications Repository.
National Association of Testing Authorities, Australia. (n.d.). Proficiency Testing Providers (ISO/IEC 17043) Accreditation. NATA.
CompaLab. (n.d.). What is an inter laboratory comparison ?.
International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
College of American Pathologists. (n.d.). ISO 17043 Accreditation for Proficiency Testing.
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
Tokyo Chemical Industry Co., Ltd. (n.d.). Bis(4-hydroxyphenyl) Sulfone 80-09-1.
MDPI. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples.
Bis(4-hydroxyphenyl)phenylmethane (Bisphenol BP) is a critical bisphenol analogue used in the synthesis of specialty polycarbonates and epoxy resins requiring high thermal stability. Unlike the ubiquitous Bisphenol A (BPA) or Bisphenol F (BPF), Bisphenol BP contains a pendant phenyl ring at the bridging carbon, which significantly alters its steric bulk, hydrophobicity, and spectroscopic properties.
For researchers and drug development professionals, the accuracy of biological assays and polymer characterization hinges on the purity of the reference standard . This guide objectively compares the available grades of reference standards and details the "Gold Standard" methodologies—qNMR and HPLC-DAD —required to validate them.
The Hierarchy of Reference Standards
When selecting a standard for Bis(4-hydroxyphenyl)phenylmethane, you are effectively choosing a level of uncertainty. The following table compares the three primary tiers available in the market.
Acceptable only if in-house purification & qNMR are performed.
Critical Insight: Commercial availability of ISO 17034 CRMs for Bisphenol BP (CAS 4081-02-1) is significantly lower than for BPA. Researchers often must purchase a High Purity Reagent and elevate it to a Secondary Standard using the qNMR protocol described in Section 4.
Purity Assessment Methodologies
To validate a standard, one must prove both identity and purity . We compare the two dominant methodologies.
Method A: HPLC-UV/DAD (Chromatographic Purity)
The workhorse for detecting synthesis byproducts.
Principle: Separates the main analyte from structurally related impurities (e.g., phenol, benzaldehyde, 2,4'-isomers) based on hydrophobicity.
Pros: High sensitivity (LOD < 0.1%); detects trace organic impurities.
Cons:Relative purity only. It assumes all components have the same extinction coefficient (response factor) at the detection wavelength, which is rarely true. It cannot detect inorganic salts, moisture, or residual solvents invisible to UV.
This flowchart illustrates the decision logic for characterizing a new batch of Bisphenol BP.
Caption: Integrated workflow for elevating a raw material to a qualified reference standard using orthogonal analytical methods.
Diagram 2: Structural Comparison of Bisphenols
Understanding the steric difference is vital for chromatography.
Caption: Structural evolution showing why Bisphenol BP requires modified HPLC gradients compared to BPA or BPF.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4315826, Bis(4-hydroxyphenyl)phenylmethane. Retrieved from [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
European Commission (2025). EU Reference Laboratory for Food Contact Materials: Guidance on Bisphenols. Retrieved from [Link]
Bisphenol AP (BPAP) is a structural analogue of Bisphenol A (BPA) characterized by a bulky phenyl group at the central carbon bridge. While often marketed as a high-performance alternative, its toxicological profile presents a unique challenge in bioassay validation: Dual-Mode Activity.
Unlike BPA, which is primarily characterized as an Estrogen Receptor (ER) agonist, BPAP exhibits a complex profile of weak agonism combined with potent antagonism and higher cytotoxicity . This guide provides a standardized framework for validating BPAP activity using the OECD Test Guideline 455 (Stably Transfected Transactivation Assay), with specific modifications to rule out false negatives caused by cytotoxicity.
Mechanistic Pathway
BPAP interacts with nuclear receptors ER
and ER. The bulky phenyl substituent creates steric hindrance that may prevent the helix-12 sealing mechanism required for full transcriptional activation, resulting in partial agonist or antagonist behavior depending on the cellular context.
Figure 1: Estrogen Receptor Signaling Pathway. BPAP can bind to the receptor, inducing dimerization, but may inhibit downstream transcription (dashed red line) compared to the full agonist E2.
Comparative Profile: BPAP vs. Alternatives
To validate BPAP assays, researchers must benchmark performance against industry standards. The following data synthesizes comparative potency and toxicity profiles.
Parameter
Bisphenol A (BPA)
Bisphenol AP (BPAP)
17-Estradiol (E2)
Role
Reference Toxicant
Test Compound
Biological Standard
ER Agonism
Moderate ()
Weak ()
High ()
ER Antagonism
Weak
Strong ()
None (Agonist)
Cytotoxicity
Moderate ()
High ()
Negligible at test conc.
Solubility
Moderate
Low (Hydrophobic Phenyl Ring)
High (in DMSO)
Key Insight: BPAP is frequently ranked lower than BPA in pure agonism (BPAF > BPA > BPAP) but higher in cytotoxicity and antagonism. Validation protocols must include an antagonist mode run to capture its full endocrine-disrupting potential.
This protocol is standardized for VM7Luc4E2 (formerly BG1Luc4E2) or HeLa-9903 cell lines.
Phase 1: Preparation & Solubility
Objective: Establish a stable dosing solution without precipitation, which is common for BPAP due to the phenyl ring.
Stock Solution: Dissolve BPAP in 100% DMSO to a concentration of 100 mM. Sonicate for 10 minutes if turbidity persists.
Serial Dilution: Prepare 1:10 serial dilutions in DMSO to generate a 7-point curve (
M to M).
Working Solution: Dilute stocks 1:1000 into phenol-red-free culture medium (DMEM/F12 + 5% Charcoal-Stripped FBS). Final DMSO concentration must be
.
Phase 2: Transactivation Assay (Agonist Mode)
Objective: Measure transcriptional activation of the luciferase reporter gene.
Cell Seeding: Seed cells at
cells/mL in 96-well white-walled plates. Incubate for 24h at 37°C/5% CO.
Dosing: Remove old media. Add 100
L of BPAP working solutions (triplicate wells).
Positive Control: E2 (1 nM).
Negative Control: 0.1% DMSO Vehicle.
Incubation: Incubate for 24 hours.
Lysis & Reading: Add luciferase substrate reagent. Shake for 10 mins. Read luminescence (RLU) on a plate reader.
Phase 3: Cytotoxicity Counter-Screen (Mandatory)
Objective: Distinguish true antagonism from cell death. BPAP's high cytotoxicity can mimic antagonism by reducing luciferase signal.
Multiplexing: If using a glow-type luciferase, use a non-lytic viability assay (e.g., CellTiter-Fluor) before adding luciferase reagent.
Alternative: Run a parallel plate using MTT or WST-1 assay with identical dosing.
Threshold: Any reduction in RLU accompanied by >20% reduction in cell viability is invalid and indicates cytotoxicity, not antagonism.
Standardization & Analysis Workflow
To ensure reproducibility (Trustworthiness), follow this logic flow for data acceptance.
Figure 2: Data Validation Logic. This workflow ensures that cytotoxicity (common with BPAP) does not generate false positive antagonist results.
Data Calculation
Normalize data to the Positive Control (E2) response:
PC10 (Agonism): Concentration inducing 10% of the maximal E2 response.
IC50 (Antagonism): Concentration inhibiting 50% of the E2 response (run in the presence of 0.1 nM E2).
References
OECD (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals.
[Link]
Mesnage, R., et al. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells.[1] Toxicological Sciences, 158(2), 431–443. (Demonstrates BPAP agonism relative to BPA).
[Link]
Zhang, Z., et al. (2018). Bisphenol AP is anti-estrogenic and may cause adverse effects at low doses relevant to human exposure.[2][3] Environmental Pollution, 242(B), 1625-1632.[2] (Identifies BPAP as a potent antagonist).
[Link]
Kitamura, S., et al. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicological Sciences, 84(2), 249–259. (Foundational SAR data for bisphenols).
[Link]
Chen, D., et al. (2016). Bisphenol analogues other than BPA: environmental occurrence, human exposure, and toxicity—a review. Environmental Science & Technology, 50(11), 5438–5453.
[Link]
Analytical Precision in Bisphenol Analogues: A Comparative Guide to Bis(4-hydroxyphenyl)phenylmethane (BPBP) Proficiency Testing
Executive Summary: The Shift to Emerging Bisphenols As regulatory pressure mounts on Bisphenol A (BPA), the industry has pivoted toward structural analogues. Bis(4-hydroxyphenyl)phenylmethane , commonly known as Bispheno...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift to Emerging Bisphenols
As regulatory pressure mounts on Bisphenol A (BPA), the industry has pivoted toward structural analogues. Bis(4-hydroxyphenyl)phenylmethane , commonly known as Bisphenol BP (BPBP) , is a critical alternative used in high-performance thermal paper and epoxy resins. However, its detection presents unique challenges compared to BPA due to its increased hydrophobicity and steric bulk.
This guide dissects the Proficiency Testing (PT) schemes required to validate BPBP analysis. Unlike standard BPA workflows, BPBP requires tailored extraction protocols and chromatographic separation to avoid co-elution and matrix suppression. We compare the performance of BPBP analysis against established BPA/BPS methods, providing a roadmap for laboratories to achieve satisfactory Z-scores in inter-laboratory comparisons (e.g., HBM4EU, G-EQUAS).
The Comparative Landscape: BPBP vs. Alternatives
To master proficiency testing, one must understand the analyte's behavior relative to its congeners. BPBP differs significantly from BPA and BPS in physicochemical properties, necessitating adjustments in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) parameters.
Table 1: Physicochemical Comparison of Bisphenol Analogues
Feature
Bisphenol A (BPA)
Bisphenol S (BPS)
Bisphenol BP (BPBP)
Analytical Implication
Structure
Isopropylidene bridge
Sulfone bridge
Diphenylmethane bridge
BPBP is significantly bulkier.
Hydrophobicity (LogP)
~3.4
~1.6 (More Polar)
~4.8 (Highly Hydrophobic)
BPBP elutes later on C18 columns; requires stronger organic wash.
Ionization (ESI-)
Moderate
High
Moderate/Low
Steric hindrance of the phenyl group can suppress ionization efficiency.
Matrix Effect
Moderate suppression
Low suppression
High suppression
Phospholipids in serum often co-elute with late-eluting hydrophobic compounds like BPBP.
PT Challenge
Background contamination
Polar retention loss
Carryover & Adsorption
BPBP sticks to plastic tubing/SPE cartridges; requires glass or silanized ware.
Expert Insight: In proficiency testing, the most common failure mode for BPBP is underestimation due to adsorption losses during sample preparation. Unlike BPS, which is lost in the aqueous wash, BPBP is lost on the container walls or the SPE sorbent if elution is too weak.
Proficiency Testing Architecture
High-quality PT schemes, such as those harmonized by HBM4EU (Human Biomonitoring for Europe) , follow a rigorous topology to ensure data comparability across EU laboratories. Understanding this workflow is essential for participation.
Diagram 1: The PT Scheme Workflow (ICI/EQUAS)
Caption: The HBM4EU-aligned workflow ensures that the "True Value" is established via homogeneity testing before samples reach participant labs. Success is defined by a Z-score between -2 and +2.
To succeed in a PT scheme involving BPBP, laboratories cannot simply "copy-paste" a BPA method. The following protocol is optimized for serum and urine matrices , addressing the specific hydrophobicity of BPBP.
Critical Reagents & Standards
Internal Standard (IS): Do not use
C-BPA for BPBP quantification. The retention time gap is too large, leading to poor correction of matrix effects. Use C-BPBP or D-Bisphenol A (if BPBP-specific label is unavailable, though specific is preferred).
Enzyme:
-Glucuronidase (E. coli K12 or Helix pomatia) is required if measuring total BPBP, as bisphenols are rapidly conjugated in vivo.
Step-by-Step Workflow (SPE-LC-MS/MS)
This workflow minimizes the "carryover" and "adsorption" risks identified in Table 1.
Enzymatic Hydrolysis:
Mix 0.5 mL Urine/Serum + 0.5 mL Ammonium Acetate buffer (pH 5.0).
Add 10
L -Glucuronidase. Incubate at 37°C for 12 hours.
Solid Phase Extraction (SPE) - The Critical Step:
Cartridge:Polymeric Reversed-Phase (e.g., OASIS HLB or Strata-X) . Silica-based C18 is often insufficient for cleaning up phospholipid interferences for hydrophobic analytes.
3 mL 20% Methanol . (Note: For BPA, 40% MeOH is common, but for BPBP, you can wash more aggressively, up to 40-50%, without eluting the analyte, thereby removing more matrix).
Elute: 3 mL Methyl tert-butyl ether (MTBE) or 100% MeOH. MTBE is preferred for serum to exclude phospholipids.
LC-MS/MS Analysis:
Column: Phenyl-Hexyl or Biphenyl column (promotes
- interactions with BPBP rings).
Mobile Phase: Water/Methanol with 0.5 mM Ammonium Fluoride (enhances ESI- signal).
Diagram 2: Optimized Analytical Pathway for BPBP
Caption: The workflow emphasizes a stronger organic wash (40% MeOH) compared to standard BPA protocols, leveraging BPBP's high hydrophobicity to remove co-eluting contaminants.
Performance Data: BPBP vs. Alternatives
The following data summarizes typical performance metrics observed in validation studies and PT schemes (e.g., HBM4EU rounds).
Table 2: Method Validation Metrics
Metric
Bisphenol A (Reference)
Bisphenol BP (Target)
Notes
Limit of Quantification (LOQ)
0.05 - 0.1 ng/mL
0.02 - 0.08 ng/mL
BPBP often shows better signal-to-noise due to higher molecular weight and specific fragmentation, provided matrix is clean.
Recovery (Serum)
90 - 110%
85 - 95%
Slightly lower recovery for BPBP due to strong protein binding and adsorption to labware.
Precision (RSD)
< 5%
5 - 8%
Higher variability in BPBP is often linked to solubility issues in the reconstitution solvent.
Linearity (R²)
> 0.999
> 0.995
Ensure high organic content in the injector wash to prevent carryover affecting linearity.
Troubleshooting PT Failures (Causality Analysis)
If your laboratory receives a Z-score > 2.0 (Questionable) or > 3.0 (Unsatisfactory) for BPBP, investigate these root causes:
The "Sticky" Effect (Low Recovery): BPBP is highly lipophilic. If you reconstitute the dry extract in 100% aqueous mobile phase, BPBP will precipitate or stick to the vial glass.
Solution: Reconstitute in at least 30-40% Methanol/Acetonitrile .
Ion Suppression (False Negative): In serum, phospholipids elute late in the gradient, exactly where BPBP elutes.
Solution: Use a "Divert Valve" to send the first 2 minutes to waste, and ensure the gradient holds at 100% organic for 2 minutes after BPBP elution to clear the column.
Cross-Contamination (False Positive): Unlike BPA (ubiquitous in dust), BPBP contamination usually comes from specific thermal paper handling or previous high-concentration injections.
References
HBM4EU. (2021).[2][3] Proficiency Testing in Human Biomonitoring: QA/QC Programme for Bisphenols. Human Biomonitoring for Europe.[1][2][3][4][5] [Link]
Esteban López, M., et al. (2021).[3][5] The European human biomonitoring initiative (HBM4EU): Human biomonitoring guidance values for selected bisphenols. International Journal of Hygiene and Environmental Health.[3] [Link]
Völkel, W., et al. (2005). Quantification of bisphenol A and bisphenol A glucuronide in biological samples by HPLC-MS/MS.[6] Chemical Research in Toxicology. [Link]
Kasper-Sonnenberg, M., et al. (2012). Human Biomonitoring Commission of the German Federal Environment Agency: Procedure for the derivation of Human Biomonitoring values (HBM values). Bundesgesundheitsblatt. [Link]
Restek Corporation. (2020). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes.[Link]
Bis(4-hydroxyphenyl)phenylmethane Measurement Uncertainty: A Comparative Analytical Guide
Executive Summary Bis(4-hydroxyphenyl)phenylmethane (CAS 4081-02-1), also known as 4,4'-(phenylmethylene)bisphenol , is a bisphenol analogue structurally characterized by a central carbon atom bonded to two hydroxyphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bis(4-hydroxyphenyl)phenylmethane (CAS 4081-02-1), also known as 4,4'-(phenylmethylene)bisphenol , is a bisphenol analogue structurally characterized by a central carbon atom bonded to two hydroxyphenyl groups and one phenyl group.[1] Often utilized in the synthesis of high-performance polycarbonates and epoxy resins to enhance thermal stability, it is increasingly scrutinized in drug development and environmental safety due to its structural similarity to Bisphenol A (BPA) and potential endocrine-disrupting activity.
This guide provides a rigorous framework for estimating Measurement Uncertainty (MU) for this specific compound. Unlike routine BPA analysis, the detection of Bis(4-hydroxyphenyl)phenylmethane presents unique challenges—specifically regarding its higher hydrophobicity and the scarcity of Certified Reference Materials (CRMs). We compare the two dominant analytical platforms (HPLC-UV/FLD vs. LC-MS/MS) and detail a self-validating "Top-Down" uncertainty estimation protocol suitable for regulated environments (GLP/GMP).
Part 1: Analytical Method Comparison
The choice of analytical platform dictates the dominant sources of uncertainty. While HPLC-UV is sufficient for raw material purity assays, LC-MS/MS is the mandatory standard for trace analysis in biological matrices or migration studies.
Matrix Effects: Ion suppression/enhancement in the ESI source.
Internal Standard
External calibration usually required (high uncertainty).
Isotopically labeled analogues (C or D-labeled) correct for recovery/matrix effects.
Linearity Range
Narrow ( orders of magnitude)
Wide ( - orders of magnitude)
Technical Insight: The "Ghosting" Phenomenon
A critical, often overlooked source of uncertainty in bisphenol analysis is background contamination ("ghosting"). Bisphenols are ubiquitous in laboratory plastics (pipette tips, solvent bottles).
Impact: False positives or elevated baselines.
Mitigation: Use glass/stainless steel equipment and subtract procedural blanks.
Uncertainty Contribution: The standard deviation of the blank signal (
) must be included in the uncertainty budget, especially near the Limit of Quantification (LOQ).
Part 2: Uncertainty Estimation Frameworks
To ensure authoritative grounding, we utilize two primary approaches defined by the Guide to the Expression of Uncertainty in Measurement (GUM) and Eurachem/CITAC guidelines .
The Bottom-Up Approach (Modeling)
Best for: High-purity reference standards or simple solutions.
Method: Identifies every individual error source (weighing, pipetting, purity, molar mass) and propagates them.
Limitation: Often underestimates "hidden" errors like extraction inefficiency or matrix effects.
The Top-Down Approach (Empirical)
Best for: Complex samples (plasma, tissue, polymers) in drug development.
Method: Uses Method Validation Data (Precision and Bias) to estimate the total uncertainty.
Advantage: Captures the actual performance of the method in the laboratory. This is the recommended approach for this guide.
The uncertainty of the bias consists of the standard deviation of the recovery mean and the uncertainty of the spiking standard concentration (
).
Step 4: Calculate Combined Standard Uncertainty (
)
Combine the precision and bias components using the root sum of squares rule.
Step 5: Calculate Expanded Uncertainty (
)
Multiply by a coverage factor (
), typically for a 95% confidence interval.
Part 4: Case Study & Data Presentation
Scenario: Analysis of Bis(4-hydroxyphenyl)phenylmethane in human plasma.
Method: LC-MS/MS.
Concentration Level: 50 ng/mL.
Table 2: Uncertainty Budget Calculation
Component
Source of Data
Value
Standard Uncertainty ()
Relative Contribution
Precision ()
Validation (Intermediate Precision, )
0.0450
65%
Bias ()
Recovery Study (, Mean Rec = 96%)
3%
Purity ()
Manufacturer Cert (99.0% 0.5%)
0.0029
<1%
Weighing/Vol
Balance/Pipette calibration
Calculated
0.0050
<1%
Combined ()
-
0.0464 (4.64%)
-
Expanded ()
(95% Confidence)
-
0.0928 (9.3%)
-
Result Reporting:
The concentration of Bis(4-hydroxyphenyl)phenylmethane is 50.0
4.6 ng/mL (, approx. 95% confidence).
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow for trace analysis of Bis(4-hydroxyphenyl)phenylmethane, highlighting critical control points.
References
Eurachem/CITAC Guide. (2012). Quantifying Uncertainty in Analytical Measurement, 3rd Edition. Available at: [Link]
European Commission. (2021). Guidance document on the estimation of LOD and LOQ for measurements in the field of contaminants in feed and food. Available at: [Link]
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 4315826, Bis(4-hydroxyphenyl)phenylmethane. Retrieved from: [Link][3]
Vom Saal, F. S., & Welshons, W. V. (2014). Evidence that bisphenol A (BPA) can be accurately measured without using tandem mass spectrometry. (Comparative methodology reference). Available at: [Link]